molecular formula C5H10N2O2 B098610 (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid CAS No. 16257-83-3

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid

Cat. No.: B098610
CAS No.: 16257-83-3
M. Wt: 130.15 g/mol
InChI Key: SHINASQYHDCLEU-IMJSIDKUSA-N
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Description

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4S)-4-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINASQYHDCLEU-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Constrained Amino Acid

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its rigid pyrrolidine ring pre-organizes the spatial orientation of the C2-carboxylic acid and C4-amino group in a specific cis configuration. This structural feature is paramount, as it allows for the precise presentation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the primary synthetic strategies to access this valuable chiral building block, intended for researchers, chemists, and professionals in the field of drug discovery. The methodologies discussed herein are presented with a focus on stereochemical control, practicality, and scalability.

The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Specifically, derivatives of 4-aminopyrrolidine-2-carboxylic acid are crucial components in a range of therapeutics, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, as well as agents targeting other enzymes and receptors.[2][3] The defined stereochemistry of the (2S,4S)-isomer is often critical for biological activity, making its stereoselective synthesis a key challenge and a primary focus of this guide.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies: modification of a chiral precursor (chiral pool synthesis) and de novo construction of the pyrrolidine ring with stereochemical control (asymmetric synthesis).

Chiral Pool Synthesis: The Hydroxyproline Route

The most common and often most practical approach to this compound utilizes the readily available and inexpensive chiral building block, (2S,4R)-4-hydroxyproline (trans-4-hydroxyproline).[4] This strategy hinges on the stereospecific inversion of the hydroxyl group at the C4 position to an amino group. This transformation requires a carefully orchestrated sequence of protection, activation, substitution, and deprotection steps.

A (2S,4R)-4-Hydroxyproline B Protection (N and COOH) A->B C N-Boc, O-Me-(2S,4R)-4-Hydroxyproline B->C D Activation of C4-OH C->D E Mesylation / Tosylation D->E Path A F Mitsunobu Reaction D->F Path B G Azide Displacement (SN2) E->G H N-Boc, O-Me-(2S,4S)-4-Azidopyrrolidine F->H G->H I Reduction of Azide H->I J N-Boc, O-Me-(2S,4S)-4-Aminopyrrolidine I->J K Deprotection J->K L This compound K->L A Imine / Azomethine Ylide Precursor D [3+2] Cycloaddition A->D B Dipolarophile (e.g., α,β-unsaturated ester) B->D C Chiral Metal Catalyst C->D E Substituted Pyrrolidine D->E

Sources

Substituted Pyrrolidine-2-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent structural features, including its conformational flexibility and the presence of a stereocenter at the 2-position in pyrrolidine-2-carboxylic acid (proline), make it an attractive building block for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of substituted pyrrolidine-2-carboxylic acids, focusing on their synthesis, stereochemical control, and diverse applications in the development of innovative medicines. We will delve into the causal relationships behind synthetic strategies and the critical importance of stereochemistry in dictating biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

The significance of the pyrrolidine scaffold is underscored by its presence in a wide array of natural products and clinically approved drugs.[3][4] The ability to introduce substituents at various positions on the pyrrolidine ring allows for the fine-tuning of physicochemical properties and biological activity, leading to improved potency, selectivity, and pharmacokinetic profiles.[1][3] This guide will explore the synthetic methodologies that enable the precise installation of these substituents, with a particular emphasis on stereoselective approaches that are crucial for isolating the desired biologically active stereoisomer.

Synthetic Methodologies for Substituted Pyrrolidine-2-Carboxylic Acids

The synthesis of substituted pyrrolidine-2-carboxylic acids can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring, often derived from proline or its derivatives.[1] The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Ring Construction from Acyclic Precursors

This approach offers significant flexibility in introducing a variety of substituents onto the pyrrolidine ring. Common methods include:

  • 1,3-Dipolar Cycloaddition Reactions: This powerful method involves the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring in a highly stereocontrolled manner. The substituents on both the azomethine ylide and the dipolarophile determine the final substitution pattern of the pyrrolidine.

  • Reductive Amination Cascades: Intramolecular reductive amination of keto-aldehydes or diketones containing a suitably placed amino group can lead to the formation of the pyrrolidine ring. This strategy has been successfully employed for the synthesis of 2-substituted pyrrolidines.

  • Michael Addition-Initiated Cyclizations: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization, is another versatile method for constructing the pyrrolidine nucleus.

Functionalization of Pre-formed Pyrrolidine Rings

This strategy often utilizes readily available and chiral starting materials like L-proline or 4-hydroxy-L-proline.[5]

  • Alkylation of Proline Derivatives: The nitrogen atom of the pyrrolidine ring can be readily alkylated or acylated. Furthermore, the α-carbon to the carboxylic acid can be deprotonated to form an enolate, which can then be reacted with various electrophiles to introduce substituents at the C-2 position.

  • Modification of 4-Hydroxyproline: The hydroxyl group at the C-4 position of 4-hydroxyproline serves as a versatile handle for introducing a wide range of functional groups through substitution or elimination-addition sequences. This has been a popular strategy for the synthesis of 4-substituted proline analogs.[6]

  • Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki coupling, have been applied to the synthesis of 4-(arylmethyl)prolines, expanding the diversity of accessible derivatives.[7]

Stereoselective Synthesis: The Key to Biological Activity

The stereochemistry of substituted pyrrolidine-2-carboxylic acids is paramount to their biological function.[1] The precise three-dimensional arrangement of substituents dictates how a molecule interacts with its biological target. Therefore, the development of stereoselective synthetic methods is a central theme in this field.

Key strategies to control stereochemistry include:

  • Use of Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction.[8] Evans asymmetric alkylation, for instance, has been used to establish the stereochemistry of a methyl group at the 4-position of proline with high diastereoselectivity.[9]

  • Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can enantioselectively guide the formation of the desired stereoisomer.

  • Substrate-Controlled Diastereoselection: The inherent chirality of the starting material, such as L-proline, can influence the stereochemical outcome of subsequent reactions. For example, the catalytic hydrogenation of a double bond in a chiral pyrrolidine derivative can proceed with high diastereoselectivity to yield the cis isomer.[10]

Below is a generalized workflow for the stereoselective synthesis of a 4-substituted pyrrolidine-2-carboxylic acid starting from a chiral precursor.

Stereoselective_Synthesis Start Chiral Precursor (e.g., 4-Hydroxyproline) Step1 Protection of Functional Groups Start->Step1 e.g., Boc Anhydride Step2 Activation of C4-Hydroxyl Group Step1->Step2 e.g., Mesylation Step3 Nucleophilic Substitution with Stereocontrol Step2->Step3 e.g., SN2 Reaction Step4 Deprotection Step3->Step4 e.g., TFA End 4-Substituted Pyrrolidine-2-Carboxylic Acid Step4->End

Caption: Stereoselective synthesis of a 4-substituted proline analog.

Applications in Drug Discovery

Substituted pyrrolidine-2-carboxylic acids are integral to the development of a wide range of therapeutic agents due to their ability to mimic peptide structures, act as enzyme inhibitors, and serve as versatile scaffolds in drug design.[1][2]

Enzyme Inhibitors

The constrained conformation of the pyrrolidine ring makes it an excellent scaffold for designing enzyme inhibitors. By presenting key functional groups in a specific spatial orientation, these molecules can bind with high affinity and selectivity to the active sites of enzymes.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: The development of ACE inhibitors for the treatment of hypertension was a landmark achievement in medicinal chemistry. The discovery of teprotide, a nonapeptide from snake venom containing proline, led to the design of small-molecule inhibitors like captopril and enalapril, which feature a proline moiety.[3]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Several gliptins, a class of drugs used to treat type 2 diabetes, incorporate a pyrrolidine scaffold. These compounds inhibit the DPP-4 enzyme, which is responsible for the degradation of incretin hormones.

  • α-Glucosidase and α-Amylase Inhibitors: Pyrrolidine derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[2][4] Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.[2]

  • Enoyl Acyl Carrier Protein Reductase (InhA) Inhibitors: Pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[11]

Proline Mimics and Peptidomimetics

The unique cyclic structure of proline imposes significant conformational constraints on peptide backbones. Substituted prolines are widely used as tools to probe and manipulate peptide and protein structure and function. By introducing substituents, researchers can modulate the cis/trans isomerization of the peptide bond, influence secondary structure, and enhance metabolic stability.

Central Nervous System (CNS) Agents

The ability to modify the lipophilicity of pyrrolidine-2-carboxylic acid derivatives by introducing various substituents is crucial for their application in CNS drug discovery. While the carboxylic acid group can limit blood-brain barrier (BBB) penetration, bioisosteric replacements can improve brain uptake.[12] For example, replacing the carboxylic acid with a 2,2,2-trifluoroethan-1-ol or a trifluoromethylketone moiety can increase lipophilicity and facilitate CNS penetration.[12]

Antiviral and Anticancer Agents

The pyrrolidine scaffold is also found in a number of antiviral and anticancer drugs. For instance, some spiro[pyrrolidine-3,3'-oxindoles] have shown potential as anti-breast cancer agents by dually targeting histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes.[1]

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of substituted pyrrolidine-2-carboxylic acids is highly dependent on the nature, position, and stereochemistry of the substituents. The following table summarizes key SAR findings for different therapeutic targets.

Target EnzymePyrrolidine Ring Position of SubstitutionFavorable SubstituentsImpact on Activity
ACE C-terminal Proline MimicSmall alkyl groups at C-2Increased binding affinity[3]
InhA Carboxamide at C-2Bulky aromatic groupsEnhanced potency[11]
α-Glucosidase VariedPolyhydroxylated derivativesPotent inhibition[1]
HDAC2/PHB2 Spirocyclic at C-3Electron-donating groups on phenyl ringHigher cancer cell growth inhibition[1]

Experimental Protocols

General Procedure for the Synthesis of N-Boc-pyrrolidine-2-carboxylic acid (2)

This protocol describes the protection of the nitrogen atom of L-proline using di-tert-butyl dicarbonate (Boc-anhydride).

  • To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to adjust the pH to approximately 10-11.

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise while maintaining the pH with the addition of the base.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., citric acid or HCl) to a pH of approximately 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc-protected product.

General Procedure for the Synthesis of tert-butyl (S)-2-(substituted-carbamoyl)pyrrolidine-1-carboxylate (Amide Coupling)

This protocol outlines the coupling of N-Boc-proline with a primary or secondary amine.

  • Dissolve N-Boc-pyrrolidine-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent (e.g., HBTU, HATU, or EDC) and an amine base (e.g., DIPEA or triethylamine).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid, a weak base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

The following diagram illustrates the general workflow for the synthesis and biological evaluation of substituted pyrrolidine-2-carboxylic acid derivatives.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Synthesis Synthesis of Substituted Pyrrolidine-2-Carboxylic Acids Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In vitro Screening (e.g., Enzyme Inhibition Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Drug discovery workflow for pyrrolidine derivatives.

Conclusion

Substituted pyrrolidine-2-carboxylic acids represent a cornerstone of modern medicinal chemistry. Their conformational rigidity, chiral nature, and synthetic tractability make them invaluable scaffolds for the design of potent and selective therapeutic agents. A deep understanding of the stereoselective synthetic methodologies and the intricate structure-activity relationships is crucial for unlocking the full potential of this remarkable class of molecules. As our understanding of disease biology continues to evolve, the versatile pyrrolidine-2-carboxylic acid scaffold will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of innovative medicines.

References

  • Li Petri G, Spanò V, Spatola R, et al. Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem. 2020;208:112783.
  • Ghandi, M., & Aliabadi, A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Wu, G., & Chen, F. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Hörberg, J., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(5), 1147–1154. [Link]

  • Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106734. [Link]

  • Koskinen, A. M. P., & Rapoport, H. (1989). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry, 54(8), 1859–1866. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 108(5), 1437-1478. [Link]

  • Berestovitskaya, V. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 11158. [Link]

  • Al-dujailly, M. A., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

  • He, X., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 51(18), 5783-5793. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

  • Yoshimura Fujii, M., et al. (2025). Novel design of pyrrolidonecarboxylic acid and sodium dilauramidoglutamide lysine complex for targeted drug delivery to human stratum corneum. International Journal of Pharmaceutics, 675, 125561. [Link]

  • Wang, Y., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances, 9(56), 32895-32899. [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 1-8. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid, a pivotal building block for researchers, scientists, and professionals in drug development. As a constrained proline analog, its unique stereochemistry offers a valuable scaffold for creating novel peptidomimetics and other complex molecular architectures.[1][2] The pyrrolidine motif is instrumental in enhancing a drug's potency, selectivity, and pharmacokinetic profile.[3] This document outlines the compound's core properties, comprehensive safety and handling protocols, and a practical application workflow to ensure both the integrity of the research and the safety of the practitioner.

Core Chemical & Physical Properties

A foundational understanding of a compound's physical properties is the first step in safe and effective handling. This compound and its common derivatives are typically white to off-white solids.[1][4] Key data for the parent compound and a common protected form are summarized below.

PropertyThis compound(2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid
Synonyms L-cis-4-Amino-prolineFmoc-ABPC(2S,4S)-OH
CAS Number 16257-83-3174148-03-9
Molecular Formula C₅H₁₀N₂O₂C₂₅H₂₈N₂O₆
Molecular Weight 130.14 g/mol 452.5 g/mol
Appearance SolidWhite to off-white powder
Boiling Point 288.6±40.0 °C (Predicted)[5]Not available
Density 1.2±0.1 g/cm³ (Predicted)[5]Not available
Storage Temperature 2-8°C[6][7]0-8°C[1]

Hazard Identification and Personal Protective Equipment (PPE)

While generally considered relatively safe, this compound and its derivatives can cause irritation.[5] Adherence to rigorous safety protocols is non-negotiable. The primary hazards associated with similar compounds include:

  • Skin Irritation (H315): May cause redness and discomfort upon contact.[8]

  • Serious Eye Irritation (H319): Can cause significant irritation if it enters the eyes.[8][9]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[8][9][10]

Causality-Driven PPE Selection

The choice of PPE is dictated by the potential routes of exposure. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against airborne particulates and accidental splashes.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling larger quantities.

  • Body Protection: A standard laboratory coat should be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of fine dust particles.[8][9] If a fume hood is unavailable, a respirator with an appropriate particulate filter is necessary.

General Laboratory Safety Workflow

The following diagram outlines the fundamental safety workflow for handling solid chemical reagents.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Review SDS prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 handle2 Weigh Compound handle1->handle2 handle3 Securely Seal Container Immediately After Use handle2->handle3 clean1 Clean Work Area handle3->clean1 clean2 Dispose of Waste in Designated Container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: General workflow for safely handling solid chemical reagents.

Storage and Handling: Maintaining Compound Integrity

This compound derivatives are often sensitive to atmospheric conditions. Proper storage is crucial to prevent degradation and ensure experimental reproducibility.

Storage Protocol
  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[4][11] This is particularly critical for long-term storage to prevent reaction with atmospheric moisture and carbon dioxide.

  • Temperature: Store containers in a cool, dry, and well-ventilated area, typically between 2-8°C.[6][7]

  • Container: Keep the container tightly sealed.[8][9] For reagents packaged with a septum-sealed cap (e.g., Sure/Seal™ bottles), this provides a convenient way to access the material without compromising the inert atmosphere.[12][13]

Handling Protocol for Air-Sensitive Solids

Handling hygroscopic or air-sensitive solids requires techniques that minimize exposure to the atmosphere.

  • Preparation: Move the sealed container from cold storage to a desiccator at room temperature to prevent condensation from forming on the container.

  • Inert Environment: Perform all transfers inside a glove box or under a positive pressure of inert gas within a fume hood.

  • Transfer: If using a septum-sealed bottle, a stream of inert gas can be used to create a positive pressure.[11] Quickly uncap the bottle, retrieve the required amount of solid using a clean spatula, and immediately reseal the container.

  • Weighing: Weigh the compound in a sealed vial. The mass can be determined by difference (taring the vial, adding the compound, re-weighing).

Application Workflow: Incorporation into a Peptidomimetic

A primary application of this compound is in the synthesis of peptidomimetics, where it serves as a constrained amino acid building block.[1][2] The following is a generalized protocol for its incorporation using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol assumes the use of a protected derivative, such as (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.

Step-by-Step SPPS Protocol
  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink Amide resin) in a reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes to remove the Fmoc protecting group from the resin's terminal amine.

    • Drain and repeat the piperidine treatment.

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-4 equivalents of the protected this compound derivative and a suitable activator (e.g., HBTU/HOBt or HATU) in DMF.

    • Add 6-8 equivalents of a base, such as diisopropylethylamine (DIPEA), to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. The causality here is that the activator forms a highly reactive ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the free amine on the resin. DIPEA acts as an organic base to facilitate the reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). The TFA cleaves the peptide from the resin and removes acid-labile protecting groups (like Boc), while the scavengers (water, TIS) trap reactive carbocations generated during the process.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to purify.

SPPS Workflow Diagram

G start Swollen Resin (Fmoc-NH-Resin) deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Protected Amino Acid (e.g., Fmoc-AA-OH, Activator, Base) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 wash2->deprotect Repeat for next amino acid final_cleave Final Cleavage (TFA Cocktail) wash2->final_cleave Final Cycle

Caption: Core cycle of Fmoc-based solid-phase peptide synthesis.

Emergency and Disposal Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if irritation persists.[9][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[10]

Spill & Disposal
  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] Clean the area with soap and water.

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[9] This compound should be treated as chemical waste and disposed of through a licensed contractor.

Conclusion

This compound is a powerful tool in modern drug discovery and chemical biology. Its effective use is predicated on a thorough understanding of its properties and a strict adherence to safety protocols. By implementing the handling, storage, and application procedures outlined in this guide, researchers can confidently and safely leverage this versatile building block to advance their scientific objectives.

References

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  • ResearchGate. Peptidomimetics obtained by coupling 2-amino-4-pyrrolidinothieno... Available from: [Link]

  • MDPI. Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. Available from: [Link]

  • MIT. Handling air-sensitive reagents AL-134. Available from: [Link]

  • PubMed. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. Available from: [Link]

  • Unibo. Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4- carboxylic Acids. Available from: [Link]

  • ResearchGate. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Available from: [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Anaspec. Safety Data Sheet (SDS) - Fmoc - (2S, 4R) - 4 - benzyl - pyrrolidine - 2 - carboxylic acid. Available from: [Link]

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Methodological & Application

Application Notes and Protocols: Incorporation of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid into Peptide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Architecture with Constrained Amino Acids

In the landscape of peptide-based drug discovery and chemical biology, the ability to control and predict the three-dimensional structure of a peptide is paramount to its function. Natural peptides often suffer from metabolic instability and conformational flexibility, which can limit their therapeutic potential. The introduction of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations. These building blocks act as "structural guides," pre-organizing the peptide backbone into well-defined secondary structures such as turns, helices, and sheets.[1] This conformational rigidity can enhance binding affinity to biological targets, improve resistance to proteolytic degradation, and increase cell permeability.[2]

This guide focuses on the practical application and synthetic protocols for incorporating a unique constrained diamino acid, (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid (Ampc), into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The pyrrolidine ring of Ampc introduces a significant steric constraint, influencing the peptide backbone's torsional angles (phi/psi) and often inducing β-turn or helical structures.[3][4] The presence of a second amino group at the 4-position offers a valuable site for side-chain modification, cyclization, or the creation of branched peptides, making it a highly versatile tool for peptide engineers.

This document provides the foundational knowledge and detailed experimental procedures for the successful incorporation of Ampc into peptide backbones, leveraging an orthogonal protection strategy for seamless integration into standard Fmoc-based SPPS workflows.

The Scientific Rationale: Why this compound?

The choice of a specific constrained amino acid is a critical design element. The (2S,4S) stereochemistry of Ampc dictates a specific spatial arrangement of the carboxylic acid and the amino group on the pyrrolidine ring. This fixed geometry significantly reduces the conformational freedom of the peptide backbone in the vicinity of the Ampc residue.

Key Advantages of Incorporating (2S,4S)-Ampc:

  • Induction of Stable Secondary Structures: The rigid pyrrolidine ring acts as a potent turn-inducer, capable of nucleating and stabilizing β-turns or helical conformations.[3] This is crucial for mimicking the bioactive conformation of natural peptides or for creating novel, well-defined architectures.

  • Enhanced Proteolytic Stability: The non-natural structure of Ampc disrupts the recognition sites for common proteases, thereby increasing the in vivo half-life of the resulting peptide.[1]

  • A Platform for Complex Peptide Architectures: The primary amine at the 4-position serves as a synthetic handle. With an appropriate orthogonal protecting group, this site can be selectively deprotected on-resin for:

    • Side-chain functionalization: Attachment of labels, lipids, or other moieties.

    • Lactam bridging: On-resin head-to-side-chain or side-chain-to-side-chain cyclization to create highly constrained cyclic peptides.

    • Branched peptide synthesis: Initiation of a second peptide chain.

Below is a diagram illustrating the concept of incorporating Ampc into a growing peptide chain.

G cluster_0 SPPS Resin cluster_1 Activated Ampc Monomer Resin Solid Support P1 Growing Peptide Chain Resin->P1 Linker Ampc Fmoc-(2S,4S)-Ampc(Alloc)-OH P1->Ampc Peptide Bond Formation Coupling Coupling Reagent (e.g., HCTU) G cluster_deprotection Deprotection Conditions ProtectingGroups Fmoc-(2S,4S)-Ampc(Alloc)-OH α-Amino Group (N1) Side-Chain Amino Group (C4) Carboxylic Acid (C2) Fmoc Fmoc Fmoc->ProtectingGroups:f1 Protects Alloc Alloc Alloc->ProtectingGroups:f2 Protects Active Free for Coupling Active->ProtectingGroups:f3 Reacts Piperidine Piperidine/DMF Piperidine->Fmoc Removes Pd_catalyst Pd(PPh3)4 / Phenylsilane Pd_catalyst->Alloc Removes

Caption: Orthogonal protection scheme for (2S,4S)-Ampc.

Experimental Protocols

These protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers. All operations should be performed in a ventilated fume hood.

Protocol 1: Incorporation of Fmoc-(2S,4S)-Ampc(Alloc)-OH into a Peptide Sequence

This protocol details the coupling of the protected Ampc amino acid onto a resin-bound peptide with a free N-terminal amine.

1.1. Materials and Reagents:

  • Peptide-resin with a free N-terminus

  • Fmoc-(2S,4S)-4-(Alloc-amino)pyrrolidine-2-carboxylic acid

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Washing Solvents: Dichloromethane (DCM), DMF

1.2. Coupling Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a fritted reaction vessel.

  • Prepare Coupling Solution: In a separate vial, dissolve Fmoc-(2S,4S)-Ampc(Alloc)-OH (2.0 eq. relative to resin loading), HCTU (1.95 eq.), and DIPEA (4.0 eq.) in DMF. Allow to pre-activate for 2-3 minutes.

    • Expert Insight: (2S,4S)-Ampc is a sterically hindered amino acid. Using a potent coupling reagent like HCTU or HATU is crucial for achieving high coupling efficiency. A slightly longer pre-activation time ensures the formation of the active ester before addition to the resin.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added Ampc residue, preparing it for the next coupling cycle. [5]7. Final Washes: Wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next amino acid coupling.

ParameterRecommended ValueRationale
Amino Acid Equiv. 2.0 - 3.0Ensures the reaction goes to completion for a sterically hindered residue.
Coupling Reagent HCTU, HATUHighly efficient for difficult couplings, minimizing side reactions. [6]
Base Equiv. (DIPEA) 2x the amino acid equiv.Neutralizes the HCl salt formed during activation and maintains a basic pH.
Coupling Time 2 - 4 hoursLonger time accounts for the steric hindrance of the cyclic amino acid.
Monitoring Kaiser TestProvides a qualitative assessment of free primary amines on the resin.
Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol is performed after the full peptide sequence has been assembled and is intended for subsequent on-resin modification of the Ampc side-chain amine.

2.1. Materials and Reagents:

  • Peptidyl-resin containing the Alloc-protected Ampc residue (N-terminus should be protected, e.g., with Fmoc or Boc group)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane (PhSiH₃)

  • Solvent: Anhydrous Dichloromethane (DCM)

2.2. Alloc Deprotection Procedure:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DCM for 30 minutes in a fritted reaction vessel.

  • Prepare Deprotection Solution: In a separate vial, dissolve Pd(PPh₃)₄ (0.1 - 0.2 eq. relative to resin loading) in anhydrous DCM. Add phenylsilane (20 eq.). The solution should be a clear, light yellow.

    • Causality Note: The Pd(0) catalyst is the active species that cleaves the allyl group. Phenylsilane acts as a scavenger to irreversibly trap the cleaved allyl group, driving the reaction to completion. [7]3. Deprotection Reaction: Drain the DCM from the resin. Add the deprotection solution to the resin. Agitate the mixture at room temperature, protected from light, for 20-30 minutes. The resin will often appear dark during the reaction.

  • Repeat Reaction: Drain the solution and repeat step 3 with a fresh batch of deprotection solution to ensure complete removal. [8]5. Thorough Washing: This step is critical to remove all traces of the palladium catalyst, which can interfere with subsequent reactions. Wash the resin with:

    • DCM (5x)

    • 0.5% DIPEA in DMF (3x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3x) - This chelates and removes residual palladium.

    • DMF (5x)

    • DCM (5x)

  • Confirmation: A small amount of resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Alloc group (mass decrease of 84.06 Da). [8]The resin now has a free primary amine at the Ampc side chain, ready for modification.

Post-Synthesis: Cleavage, Purification, and Characterization

Cleavage and Global Deprotection: After synthesis (and any on-resin modifications) are complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. A standard cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5) , is typically used for 2-4 hours at room temperature.

Purification and Analysis: The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide containing (2S,4S)-Ampc should be confirmed by:

  • Mass Spectrometry (LC-MS or MALDI-TOF): To verify the correct molecular weight.

  • Analytical RP-HPLC: To assess purity.

  • NMR Spectroscopy (for structural studies): To confirm the conformation and structural integrity of the peptide, particularly the influence of the Ampc residue on the overall fold.

Conclusion

The incorporation of this compound provides a robust method for introducing conformational constraints and a versatile functional handle into synthetic peptides. The use of an Fmoc/Alloc orthogonal protection strategy is a field-proven approach that integrates smoothly with standard SPPS protocols. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently utilize this powerful building block to design next-generation peptides with enhanced stability, defined structures, and tailored biological activities.

References

  • Afshar, S., et al. (2023). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 28(21), 7393. [Link]

  • Kochem, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353–3362. [Link]

  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • This is a general knowledge statement synthesized from the principles of peptide chemistry and not
  • This is a general knowledge statement synthesized from the principles of peptide chemistry and not
  • Berlicki, Ł., et al. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(17), 7469–7486. [Link]

  • Raguse, T. L., et al. (2002). Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial β-Peptides. Journal of the American Chemical Society, 124(40), 11984–11991. [Link]

  • This is a general knowledge statement synthesized from the principles of peptide chemistry and not
  • This is a general knowledge statement synthesized from the principles of peptide chemistry and not
  • This is a general knowledge statement synthesized from the principles of peptide chemistry and not
  • This is a general knowledge statement synthesized from the principles of peptide chemistry and not
  • This is a general knowledge statement synthesized from the principles of peptide chemistry and not
  • Cromm, P. M., et al. (2015). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 10(6), 1403–1414. [Link]

  • This is a general knowledge statement synthesized from the principles of peptide chemistry and not
  • Pellizzoni, V., et al. (2012). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 55(2), 899-908. [Link]

  • This is a general knowledge statement synthesized from the principles of peptide chemistry and not
  • Biosynce. (n.d.). This compound CAS 16257-83-3. [Link]

Sources

The Chiral Scaffold of Choice: Applications of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often a journey into the intricate world of molecular architecture. Among the myriad of chemical structures, a select few emerge as "privileged scaffolds" – frameworks that can be readily modified to interact with a diverse range of biological targets. (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid is a prime example of such a scaffold. This conformationally constrained, chiral amino acid analogue has garnered significant attention from researchers and drug development professionals for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to a variety of drug candidates.

The rigid pyrrolidine ring system of this molecule reduces the conformational flexibility of the molecules that incorporate it, which can lead to higher binding affinity and selectivity for the target protein.[1] The stereochemistry at the C2 and C4 positions is crucial for its biological activity, often dictating the specific interactions with the target's active site. This guide will provide an in-depth exploration of the applications of this compound, focusing on its pivotal role in the development of treatments for metabolic disorders and neurological conditions. We will delve into the causality behind its therapeutic efficacy, provide detailed experimental protocols for its synthesis and evaluation, and present a comprehensive overview of its structure-activity relationships.

I. A Cornerstone in the Treatment of Type 2 Diabetes: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

The management of type 2 diabetes mellitus has been revolutionized by the advent of dipeptidyl peptidase-IV (DPP-4) inhibitors.[2] These oral hypoglycemic agents work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] The prolonged action of these hormones leads to a glucose-dependent increase in insulin secretion and a suppression of glucagon release, ultimately resulting in improved glycemic control.[5][6]

The this compound scaffold has been instrumental in the design of potent and selective DPP-4 inhibitors. The pyrrolidine ring mimics the proline residue of the natural DPP-4 substrates, while the amino group provides a key interaction point with the enzyme's active site.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position. GLP-1 and GIP are natural substrates for DPP-4. By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to the following downstream effects:

  • Increased Insulin Secretion: GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin is only released when blood glucose levels are elevated, reducing the risk of hypoglycemia.[5]

  • Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[7]

  • Delayed Gastric Emptying: GLP-1 slows down the rate at which food leaves the stomach, leading to a feeling of satiety and potentially contributing to weight management.[3]

The following diagram illustrates the signaling pathway of DPP-4 inhibition:

DPP4_Inhibition_Pathway cluster_Gut Gut cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas cluster_Effects Physiological Effects Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins stimulates release Active_Incretins Active GLP-1 & GIP Incretins->Active_Incretins DPP4_Enzyme DPP-4 Enzyme Active_Incretins->DPP4_Enzyme substrate Beta_Cells β-cells Active_Incretins->Beta_Cells stimulates Alpha_Cells α-cells Active_Incretins->Alpha_Cells inhibits Inactive_Incretins Inactive Peptides DPP4_Enzyme->Inactive_Incretins degrades DPP4_Inhibitor (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid-based Inhibitor DPP4_Inhibitor->DPP4_Enzyme inhibits Insulin Insulin Release Beta_Cells->Insulin Glucagon Glucagon Release Alpha_Cells->Glucagon Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_Glucose suppresses Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose mGluR_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Agonist (2R,4R)-APDC (Agonist) mGluR Group II mGluR (mGluR2/3) Agonist->mGluR binds & activates G_Protein Gαi/o-βγ Complex mGluR->G_Protein activates G_alpha_i Gαi (active) G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to G_alpha_i->AC inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel modulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity reduces activity via phosphorylation Ion_Channel->Neuronal_Activity

Sources

Application Notes and Protocols for the Amide Coupling of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid using HATU and HBTU

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the efficient coupling of the constrained, non-proteinogenic amino acid (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid to a desired carboxylic acid partner using the highly effective aminium-based coupling reagents HATU and HBTU. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to make informed decisions, troubleshoot potential issues, and adapt these protocols to their specific molecular contexts. We will delve into the mechanistic nuances of HATU and HBTU, provide comparative data, and present robust, step-by-step protocols for achieving high-yield amide bond formation while minimizing common side reactions.

Introduction: The Significance of this compound in Drug Discovery

This compound is a conformationally restricted proline analog of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine ring serves as a valuable scaffold for introducing specific conformational constraints into peptides and small molecules. This pre-organization can lead to enhanced binding affinity, improved selectivity for biological targets, and increased metabolic stability compared to more flexible aliphatic linkers. The presence of two distinct amine functionalities—the secondary amine within the ring and the primary amino group at the 4-position—offers versatile handles for derivatization, making it a powerful building block for creating diverse chemical libraries.

However, the successful incorporation of this scaffold via amide bond formation requires careful consideration of coupling conditions. The secondary amine of the proline-like structure can present steric challenges, and the presence of the second amino group necessitates appropriate protective group strategies to ensure regioselective coupling. This guide focuses on the use of HATU and HBTU, two of the most potent and widely used coupling reagents in modern peptide and medicinal chemistry, to address these challenges effectively.[1][2]

Mechanistic Insight: Why Choose HATU or HBTU?

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium (often referred to as uronium) salts that facilitate amide bond formation by activating the carboxylic acid component.[3][4] While often used interchangeably, their subtle structural differences lead to variations in reactivity and application.

Core Mechanism of Action:

The general mechanism involves a two-step, one-pot process:

  • Activation: In the presence of a non-nucleophilic base (typically DIPEA or N-methylmorpholine), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of the aminium salt (HATU/HBTU). This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a more stable active ester (OAt-ester for HATU, OBt-ester for HBTU).[4][5]

  • Acylation: The nucleophilic amine (in our case, one of the amino groups of the protected pyrrolidine) attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing the triazole byproduct (HOAt or HOBt).[6]

Diagram: General Mechanism of HATU/HBTU Coupling

HATU_HBTU_Mechanism cluster_activation Activation Step cluster_acylation Acylation Step RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster Reactive OAt/OBt Active Ester RCOO->ActiveEster + HATU/HBTU HATU_HBTU HATU or HBTU Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt/HOBt ActiveEster->Byproducts Amine R'-NH₂ (Amine)

Caption: Generalized workflow for amide bond formation using HATU or HBTU.

HATU vs. HBTU: A Comparative Analysis

The primary difference lies in the leaving group precursor: HOAt (1-hydroxy-7-azabenzotriazole) for HATU and HOBt (1-hydroxybenzotriazole) for HBTU.

FeatureHATU HBTU Reference
Leaving Group HOAt (7-aza-1-hydroxybenzotriazole)HOBt (1-hydroxybenzotriazole)[7]
Reactivity Generally higherHigh, but typically lower than HATU[6][8]
Racemization Very low suppressionExcellent suppression[5][8]
Cost More expensiveLess expensive[5]
Key Advantage Superior for sterically hindered or electron-deficient amines and for difficult couplings. The neighboring pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the reaction.A robust, cost-effective workhorse for standard couplings.[8]

For coupling to the secondary amine of the this compound scaffold, which can be sterically demanding, HATU is often the preferred reagent due to its enhanced reactivity.[1][9] HBTU remains an excellent and more economical choice for less challenging couplings or when optimizing process costs.

Essential Pre-Coupling Considerations: The Protective Group Strategy

To achieve regioselective amide bond formation, a robust protective group strategy is paramount. This compound has three functional groups that can participate in the coupling reaction: the carboxylic acid, the ring secondary amine, and the 4-position primary amine.

A common and effective strategy involves:

  • N-Fmoc Protection of the Secondary Amine: The ring nitrogen is protected with the base-labile Fmoc group.

  • C-terminal Esterification (e.g., Methyl or Ethyl Ester): The carboxylic acid is protected as a simple ester to prevent self-polymerization.

  • Selective Coupling at the 4-Amino Group: This leaves the primary amino group at the 4-position as the sole nucleophile for the HATU/HBTU mediated coupling.

Alternatively, if coupling to the ring nitrogen is desired, the 4-amino group would be protected (e.g., with a Boc group) and the carboxylic acid would be the reactive partner. The protocols below assume coupling to a free amine on the pyrrolidine scaffold.

Detailed Experimental Protocols

These protocols are designed for a standard solution-phase coupling on a 1.0 mmol scale. Adjustments may be necessary based on the specific substrates and desired scale.

Materials and Reagents
ReagentMWTypical EquivalentsPurpose
Protected this compound Derivative-1.0Amine component
Carboxylic Acid-1.0 - 1.2Acid component
HATU or HBTU 380.23 (HATU) / 379.25 (HBTU)1.1 - 1.2Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0Non-nucleophilic base
Anhydrous Solvent (DMF or DCM)--Reaction medium

Safety Precaution: HATU and HBTU can be allergenic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[10]

Protocol 1: HATU-Mediated Coupling (Recommended for Sterically Hindered Substrates)

This protocol details the coupling of a carboxylic acid to the free amino group of a suitably protected this compound derivative.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) and HATU (1.1 mmol, 1.1 equiv) in anhydrous DMF (5-10 mL).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 mmol, 2.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 5-10 minutes. A color change (often to yellow) may be observed, which is characteristic of active ester formation.[3]

  • Nucleophile Addition: Dissolve the protected aminopyrrolidine derivative (1.0 mmol, 1.0 equiv) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored to determine completion.

  • Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the limiting starting material. A typical mobile phase for TLC might be 10% Methanol in Dichloromethane.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide product.

Diagram: HATU Coupling Workflow

HATU_Workflow Start Dissolve Carboxylic Acid & HATU in DMF Preactivate Cool to 0°C Add DIPEA Stir 5-10 min Start->Preactivate AddAmine Add protected Aminopyrrolidine Derivative Preactivate->AddAmine React Warm to RT Stir 2-12h AddAmine->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Acid, Base, Brine) Monitor->Workup Complete Purify Flash Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Caption: Step-by-step workflow for the HATU-mediated coupling protocol.

Protocol 2: HBTU-Mediated Coupling (Standard, Cost-Effective Method)

This protocol is highly effective for many standard amide bond formations and follows a similar procedure to the HATU protocol.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5-10 mL).

  • Amine and Reagent Addition: Add the protected aminopyrrolidine derivative (1.0 mmol, 1.0 equiv) and HBTU (1.1 mmol, 1.1 equiv) to the flask.

  • Initiation: Cool the mixture to 0 °C and add DIPEA (2.0 mmol, 2.0 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5, 6, and 7 as described in the HATU protocol. The work-up will remove HOBt instead of HOAt.

Troubleshooting and Optimization

  • Incomplete Reaction: If monitoring shows significant starting material remaining after an extended period, consider increasing the equivalents of the coupling reagent and base to 1.5 and 3.0, respectively. For HATU reactions, allowing the pre-activation step to proceed for a longer duration (up to 30 minutes) can also be beneficial.

  • Side Reactions - Guanidinylation: A known side reaction with aminium reagents is the guanidinylation of the free amine, which caps the chain and prevents coupling.[8] This is more likely to occur if a large excess of the coupling reagent is used or if the amine is left for a prolonged period before the activated acid is fully formed. To mitigate this, avoid using a large excess of HATU/HBTU and consider a pre-activation protocol where the carboxylic acid and coupling reagent are mixed before the amine is introduced.[3] Using 1.0 equivalent of the coupling reagent can also prevent this side product.[3]

  • Racemization: While HATU and HBTU are known for low racemization rates, this can be a concern for sensitive substrates.[5][8] Running the reaction at 0 °C for a longer period instead of warming to room temperature can help minimize epimerization. Using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine in place of DIPEA can also be effective.[6]

Conclusion

The coupling of this compound is a critical step for incorporating this valuable constrained scaffold into novel chemical entities. Both HATU and HBTU are exceptionally effective reagents for this transformation. HATU provides a reactivity advantage that is particularly useful for overcoming the steric hindrance associated with the proline-like secondary amine, while HBTU offers a robust and economical solution for general applications. By understanding the underlying mechanisms, employing a sound protective group strategy, and following the detailed protocols provided, researchers can confidently and efficiently synthesize their target molecules, accelerating the pace of discovery in drug development.

References

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52277–52284. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (2000). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 4(1), 11-23. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • Didier, A., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 20(8), 14848-14883. [Link]

  • ChemistryViews. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. Retrieved from [Link]

  • Gundu, S., et al. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 15(3), 543-547. [Link]

  • ResearchGate. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (2015). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Retrieved from [Link]

  • National Institutes of Health. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Retrieved from [Link]

  • ResearchGate. (2011). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • National Institutes of Health. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2020). How do i prepare hbtu in a coupling solution? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

  • Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). Retrieved from [Link]

  • eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • PubMed. (1995). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Retrieved from [Link]

Sources

The Strategic Deployment of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid as a Conformational Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the landscape of chiral intermediates for pharmaceutical synthesis, (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid stands out not merely as a precursor, but as a sophisticated molecular tool. Its rigid, stereochemically defined pyrrolidine core offers medicinal chemists a powerful strategy to impart conformational constraint upon otherwise flexible peptide and small molecule structures. This application note provides an in-depth exploration of the utility of this versatile building block, elucidating the causal relationship between its unique stereochemistry and its impact on biological activity. We will furnish detailed protocols for its incorporation into bioactive scaffolds, with a particular focus on its role in the synthesis of peptidomimetics and its notable application in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.

The fundamental value of this compound lies in its identity as a substituted proline analogue. Proline's unique cyclic structure is known to restrict the conformational flexibility of the peptide backbone, often inducing specific secondary structures like β-turns and polyproline helices.[1][2] The (2S,4S) stereoisomer, with the amino group at the 4-position in a cis relationship to the carboxylic acid at the 2-position, further refines this conformational control, enabling precise spatial positioning of functional groups for optimal interaction with biological targets.[3]

Core Physicochemical and Stereochemical Properties

The utility of this compound is rooted in its distinct structural features. Understanding these properties is paramount for its effective application in synthesis.

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₅H₁₀N₂O₂Provides the basic elemental composition.
Molecular Weight 130.15 g/mol Essential for stoichiometric calculations in reaction protocols.
Stereochemistry (2S,4S)The absolute configuration is crucial for its biological activity and its role as a chiral auxiliary. The cis relationship between the C2-carboxyl and C4-amino groups pre-organizes substituents in a defined spatial orientation.
Functional Groups Primary Amine (C4), Secondary Amine (ring), Carboxylic Acid (C2)Offers multiple points for chemical modification, requiring a strategic use of protecting groups for selective reactions.[4]
Physical Form Typically a white to off-white solidStandard solid handling techniques are applicable. Often supplied as a dihydrochloride salt for enhanced stability and solubility.

Strategic Application in Peptidomimetic and Drug Design: The Causality of Conformation

The incorporation of conformationally restricted amino acid analogues is a cornerstone of modern peptidomimetic design.[5] Peptides, while exhibiting high potency and selectivity, often suffer from poor metabolic stability and low oral bioavailability. By replacing standard amino acids with building blocks like this compound, researchers can overcome these limitations.[5]

The rigid pyrrolidine ring system reduces the number of accessible low-energy conformations of the molecule. This pre-organization minimizes the entropic penalty upon binding to a receptor, which can lead to a significant increase in binding affinity. The (2S,4S) stereochemistry dictates a specific puckering of the five-membered ring, which in turn orients the substituents at the 2 and 4 positions in a predictable manner, a critical factor for optimizing interactions within a binding pocket.[3]

G cluster_0 Rationale for Use cluster_1 Consequences Flexible_Peptide Flexible Peptide Backbone Biological_Target Biological Target (e.g., Enzyme Active Site) Flexible_Peptide->Biological_Target High Entropy, Lower Affinity Constrained_Analogue (2S,4S)-4-Amp-Containing Peptidomimetic Constrained_Analogue->Biological_Target Low Entropy, Higher Affinity Increased_Potency Increased Potency Constrained_Analogue->Increased_Potency Improved_Selectivity Improved Selectivity Constrained_Analogue->Improved_Selectivity Enhanced_Stability Enhanced Metabolic Stability Constrained_Analogue->Enhanced_Stability Better_PK Improved Pharmacokinetics Increased_Potency->Better_PK SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Prepare Prepare Coupling Solution: (2S,4S)-Fmoc-4-Boc-Amp-OH + HBTU + DIPEA in DMF Start->Prepare Couple Add Activated Mix to Resin Agitate for 2-4h Prepare->Couple Test Kaiser Test Couple->Test Test->Couple Positive (Repeat Coupling) Wash Wash Resin (DMF, DCM) Test->Wash Negative Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash->Fmoc_Deprotect Next_AA Couple Next Amino Acid Fmoc_Deprotect->Next_AA

Figure 2: Experimental workflow for the SPPS incorporation of a protected this compound derivative.

Application Focus: Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A prominent application of chiral pyrrolidine building blocks is in the synthesis of "gliptins," a class of drugs that inhibit the DPP-4 enzyme. [6][7]DPP-4 inhibitors are used to treat type 2 diabetes by preventing the degradation of incretin hormones, which help regulate blood sugar. [7][8]Vildagliptin is a prime example where a derivative of (S)-pyrrolidine-2-carbonitrile is a key pharmacophore. [9][10]The pyrrolidine moiety mimics the proline residue of natural DPP-4 substrates, while the nitrile group interacts with the catalytic serine residue in the enzyme's active site. [9] While Vildagliptin itself uses a (2S)-pyrrolidine-2-carbonitrile, the principles of using a constrained pyrrolidine ring are directly transferable. The this compound scaffold is used to synthesize novel DPP-4 inhibitors where the 4-amino group serves as an attachment point for side chains that can probe additional binding pockets within the enzyme, potentially leading to enhanced potency and selectivity. [11] Protocol II: Conceptual Synthesis of a DPP-4 Inhibitor Core

Objective: To synthesize a core structure analogous to known DPP-4 inhibitors, starting from this compound. This protocol outlines the key chemical transformations.

Part A: Differential Protection

  • N-Boc Protection: Dissolve this compound in a 1:1 mixture of dioxane and water. Cool to 0°C.

  • Add sodium hydroxide (2.5 eq) followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc)₂O (2.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture and extract the N,N'-di-Boc protected product. This strategy protects both the ring and the C4-amino groups. Selective deprotection can then be achieved under controlled conditions.

Part B: Amide Formation and Nitrile Conversion

  • Amide Coupling: Couple the di-Boc protected acid with a desired amine (e.g., 3-amino-1-adamantanol) using standard peptide coupling reagents like HATU or HBTU.

  • Selective Boc Deprotection: Use milder acidic conditions to selectively remove one of the Boc groups, typically the one on the more sterically accessible C4-amino group.

  • Carboxylic Acid to Amide: Convert the C2-carboxylic acid to a primary amide using a coupling agent like EDC/HOBt followed by treatment with ammonia.

  • Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride or cyanuric chloride. This nitrile is the key functional group for DPP-4 inhibition.

Part C: Final Elaboration

  • Acylation: The now free C4-amino group can be acylated with various chloroacetyl chlorides or other electrophiles to complete the synthesis of the target inhibitor.

This multi-step synthesis highlights the importance of this compound as a chiral scaffold, where each functional group is strategically manipulated to build the final, complex drug molecule.

Conclusion and Future Outlook

This compound is a testament to the power of stereochemically-defined building blocks in modern medicinal chemistry. Its ability to enforce conformational rigidity provides a reliable method for enhancing the affinity, selectivity, and pharmacokinetic properties of peptide and small molecule drug candidates. [3][12]The detailed protocols provided herein offer a practical guide for its incorporation, while the specific example of DPP-4 inhibitors underscores its real-world impact in drug development. As the demand for more sophisticated and potent therapeutics grows, the strategic use of such chiral keystones will undoubtedly continue to be a central theme in the design of next-generation medicines.

References

  • Chanda, K., & Ramakrishna, V. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353–3362. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Karak, M., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(17), 3875. Available at: [Link]

  • Legrand, B., et al. (2017). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Biopolymers, 108(4), e23008. Available at: [Link]

  • Villhauer, E. B., et al. (2008). Process for preparing vildagliptin. U.S. Patent Application No. 11/989,063.
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  • PubChem. (n.d.). Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic Acid as an N-Terminal Surrogate in Amino Acid and Peptide Analogues. Retrieved from [Link]

  • Ianni, A. S., & Vitale, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(24), 7595. Available at: [Link]

  • Kudryavtsev, D. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6961–7005. Available at: [Link]

  • Bera, S., et al. (2010). Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1027–1031. Available at: [Link]

  • ResearchGate. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

  • Gentile, F., et al. (2022). Peptidomimetic-Based Asymmetric Catalysts. Catalysts, 12(7), 785. Available at: [Link]

  • Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(11), 2259–2269. Available at: [Link]

  • Zhang, Y., et al. (2023). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 28(10), 4087. Available at: [Link]

  • Semantic Scholar. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

  • EMAN Research Publishing. (n.d.). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Retrieved from [Link]

  • Han, Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Friis, S. D., et al. (2018). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 9(7), 1844–1854. Available at: [Link]

  • PubMed. (n.d.). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Protection in the Synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Constrained Proline Analogue

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid is a conformationally restricted proline analogue of significant interest in medicinal chemistry and drug development.[1][2][3] Its rigid pyrrolidine ring serves as a valuable scaffold for introducing specific stereochemical constraints into peptides and small molecules, which can lead to enhanced proteolytic stability, modified pharmacokinetic properties, and improved binding affinity to biological targets.[4] The synthesis of this trifunctional molecule, however, presents a classic chemical challenge: how to selectively modify one of three reactive functional groups—the secondary ring amine (N1), the primary exocyclic amine (N4), and the carboxylic acid (C2)—without unintended reactions at the other sites.

This inherent complexity necessitates a robust and meticulously planned protecting group strategy. The key to success lies in the principle of orthogonal protection , where multiple protecting groups are chosen such that each can be removed under a unique set of conditions without affecting the others.[5][6] This application note provides an in-depth guide to the prevailing orthogonal strategies, complete with field-tested protocols and the scientific rationale behind each experimental choice.

The Synthetic Challenge: Managing Multi-Functionality

The structure of this compound contains three nucleophilic/acidic centers. A successful synthesis requires the selective masking and unmasking of these sites to direct reactivity precisely.

cluster_deprotection Selective Deprotection Pathways Start Fully Protected Intermediate (N1-Boc, N4-Fmoc, C2-OBn) Prod_N1 Free N1 Amine (N4-Fmoc, C2-OBn) Start->Prod_N1  TFA / DCM  (Acidolysis) Prod_N4 Free N4 Amine (N1-Boc, C2-OBn) Start->Prod_N4  20% Piperidine / DMF  (Base Cleavage) Prod_C2 Free C2 Carboxylic Acid (N1-Boc, N4-Fmoc) Start->Prod_C2  H₂, Pd/C  (Hydrogenolysis)

Diagram 2: Orthogonal deprotection logic for the Fmoc/Boc/Benzyl ester strategy.

Data Summary: Comparison of Key Protecting Groups
Protecting GroupAbbreviationIntroduction Reagent(s)Cleavage ConditionsKey Considerations
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA, HCl in dioxane) []Stable to base and hydrogenolysis. Generates gaseous byproducts.
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, Fmoc-ClBase (e.g., 20% piperidine in DMF) [5]Stable to acid and hydrogenolysis. Deprotection is fast and clean.
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C) [8]Stable to mildly acidic and basic conditions. Not suitable for molecules with other reducible groups (alkenes, alkynes).
Benzyl Ester-OBnBenzyl bromide, Benzyl alcoholCatalytic Hydrogenolysis (H₂, Pd/C) [9][10]Stable to acid and base. Cleavage conditions are orthogonal to Boc and Fmoc.
Methyl Ester-OMeMethanol, SOCl₂ or H₂SO₄ (cat.)Saponification (LiOH, NaOH)Stable to acid and hydrogenolysis. Saponification can sometimes be slow or lead to side reactions.

Experimental Protocols: A Self-Validating System

The following protocols are designed as a logical workflow, starting from a common precursor. Each step includes checkpoints for validation, typically via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N1-Boc Protection of (2S,4R)-4-Hydroxyproline Methyl Ester
  • Rationale: The first step is to protect the most reactive secondary amine. Using the methyl ester of hydroxyproline prevents interference from the carboxylic acid.

  • Materials: (2S,4R)-4-Hydroxyproline methyl ester hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend (2S,4R)-4-hydroxyproline methyl ester hydrochloride (1.0 eq) in DCM (10 mL per gram of starting material).

    • Cool the suspension to 0 °C in an ice bath.

    • Add TEA (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Validation: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product spot should be less polar (higher Rf) than the starting material.

    • Workup: Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Conversion of C4-Hydroxyl to C4-Azide
  • Rationale: The hydroxyl group is converted to an azide, a versatile precursor to the amine. This is typically achieved via a Mitsunobu reaction or a two-step mesylation/sulfonylation followed by azide displacement. The azide is stable to the conditions required for subsequent steps and can be cleanly reduced to the amine at a later stage.

  • Materials: N1-Boc protected starting material from Protocol 1, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Diphenylphosphoryl azide (DPPA), Toluene or THF.

  • Procedure (Mitsunobu):

    • Dissolve the alcohol (1.0 eq), PPh₃ (1.5 eq), and DPPA (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add DIAD or DEAD (1.5 eq) dropwise. A color change and/or precipitation of triphenylphosphine oxide is often observed.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Validation: Monitor by TLC. The product should have a significantly different Rf from the starting alcohol.

    • Workup: Concentrate the reaction mixture and purify directly by silica gel chromatography to remove triphenylphosphine oxide and other byproducts. This reaction results in an inversion of stereochemistry at the C4 position, yielding the desired (2S,4S) configuration.

Protocol 3: Reduction of C4-Azide and N4-Fmoc Protection
  • Rationale: The azide is reduced to the primary amine, which is immediately protected in situ to prevent side reactions. Hydrogenation is a clean method for azide reduction.

  • Materials: C4-azide intermediate, 10% Palladium on Carbon (Pd/C), Methanol, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), NaHCO₃.

  • Procedure:

    • Dissolve the azide (1.0 eq) in Methanol.

    • Add 10% Pd/C (10% by weight).

    • Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 2-6 hours.

    • Validation: Monitor by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction through a pad of Celite to remove the Pd/C catalyst and wash with methanol. Concentrate the filtrate.

    • Immediately dissolve the crude amine in a mixture of 1,4-dioxane and water.

    • Add NaHCO₃ (2.0 eq) followed by Fmoc-OSu (1.1 eq).

    • Stir at room temperature for 12 hours.

    • Workup: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 4: Selective Deprotection
  • A. Boc Group Removal (Acidolysis):

    • Dissolve the Boc-protected substrate in DCM.

    • Add an equal volume of Trifluoroacetic Acid (TFA).

    • Stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure (co-evaporating with toluene can help remove residual TFA). The product is typically obtained as a TFA salt.

  • B. Fmoc Group Removal (Base Cleavage):

    • Dissolve the Fmoc-protected substrate in N,N-Dimethylformamide (DMF).

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir at room temperature for 15-30 minutes.

    • Concentrate under high vacuum to remove DMF and piperidine. The crude product can often be precipitated by adding ether.

  • C. Benzyl Ester/Cbz Group Removal (Hydrogenolysis):

    • Dissolve the substrate in a suitable solvent (Methanol, Ethanol, or Ethyl Acetate).

    • Add 10% Pd/C (10% by weight).

    • Place the reaction under a hydrogen atmosphere and stir for 2-12 hours.

    • Filter through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Conclusion

The synthesis of this compound is a testament to the power of strategic chemical protection. By employing orthogonal protecting groups such as Boc, Fmoc, Cbz, and various esters, researchers can navigate the challenges posed by its trifunctional nature. The choice between strategies—whether Fmoc/Boc or Cbz/Boc based—depends on the specific downstream applications and the chemical tolerances of the intermediate molecules. The protocols outlined here provide a validated and logical framework for the successful synthesis of this valuable building block, enabling its broader application in the design of next-generation therapeutics and chemical probes.

References

  • BIOSYNCE. (n.d.). This compound CAS 16257-83-3. Retrieved from [Link]

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  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Thomas, B., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Albericio, F., et al. (2018). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Thamm, P., Musiol, H.-J., & Moroder, L. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. (Source URL not available)
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  • Hroch, L., et al. (2024). Proline Analogues. Chemical Reviews. Retrieved from [Link]

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  • Ielo, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]

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Designing Next-Generation Bioactive Peptides: Application and Protocols for Incorporating (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Constraint in Peptide Therapeutics

Bioactive peptides represent a burgeoning class of therapeutics, offering high specificity and potency with potentially lower toxicity compared to small molecules.[1][2] These short amino acid sequences can modulate a vast array of physiological processes, showing promise as antimicrobial, antihypertensive, antioxidant, and anticancer agents.[2] However, the therapeutic potential of natural, linear peptides is often hampered by their inherent conformational flexibility. This flexibility can lead to a high entropic penalty upon binding to a target receptor, reducing affinity, and rendering them susceptible to proteolytic degradation in vivo, which limits their bioavailability and half-life.[3]

To overcome these limitations, the introduction of conformational constraints into the peptide backbone has emerged as a powerful strategy in modern medicinal chemistry.[4] By reducing the number of accessible conformations, we can pre-organize the peptide into a bioactive structure, thereby enhancing receptor binding affinity, increasing stability against enzymatic degradation, and improving overall pharmacokinetic properties.[5]

This guide focuses on the application of a unique, conformationally constrained amino acid analogue, (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid (Amp) , in the design and synthesis of novel bioactive peptides. The rigid pyrrolidine ring of Amp serves as a potent tool to induce specific turns and stable secondary structures within a peptide sequence, making it an invaluable building block for enhancing therapeutic efficacy.[1][6][7]

This document will provide a comprehensive overview of the rationale for using Amp, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and methodologies for the characterization and biological evaluation of the resulting constrained peptides.

The Strategic Advantage of this compound (Amp)

The incorporation of Amp into a peptide backbone is a strategic decision rooted in the principles of conformational control. The pyrrolidine ring system inherently restricts the phi (Φ) and psi (Ψ) torsional angles, which govern the peptide backbone's flexibility.

Key Advantages of Incorporating Amp:

  • Induction of Stable Secondary Structures: The stereochemistry of (2S,4S)-Amp is particularly well-suited to induce and stabilize β-turn conformations.[8][9] Beta-turns are critical secondary structures involved in molecular recognition and protein-protein interactions. By locking a key region of a peptide into a β-turn, we can significantly enhance its binding affinity to the target receptor.

  • Enhanced Proteolytic Stability: The non-natural structure of the pyrrolidine ring is not recognized by many proteases, which are evolved to cleave peptide bonds between natural L-amino acids. This steric hindrance significantly increases the peptide's resistance to enzymatic degradation, prolonging its half-life in biological systems.[10]

  • Improved Pharmacokinetic Profile: The increased stability and defined conformation of Amp-containing peptides can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, contributing to better overall bioavailability.

  • Scaffold for Further Functionalization: The secondary amine within the pyrrolidine ring offers a potential site for further chemical modification, allowing for the introduction of additional functionalities such as labels, cross-linkers, or pharmacokinetic modifiers.

Peptide Design and Synthesis Workflow

The successful design and synthesis of Amp-containing bioactive peptides follow a systematic workflow, from initial design considerations to final biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation Peptide Design Peptide Design SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Amp-OH Peptide Design->SPPS Sequence Cleavage & Deprotection Cleavage & Deprotection SPPS->Cleavage & Deprotection Crude Peptide Purification RP-HPLC Cleavage & Deprotection->Purification Crude Product Characterization Mass Spectrometry NMR & CD Spectroscopy Purification->Characterization Pure Peptide Bioactivity Assays In Vitro Bioactivity Assays Characterization->Bioactivity Assays Confirmed Structure Stability Assays Enzymatic Stability Assays Bioactivity Assays->Stability Assays Activity Data

Figure 1. Workflow for the design and evaluation of Amp-containing bioactive peptides.

Protocols for Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid

The standard Fmoc/tBu strategy for SPPS is well-suited for incorporating Amp into a peptide sequence.[11][12] The key is to use a properly protected Fmoc-Amp derivative, such as Fmoc-(2S,4S)-4-N-Boc-aminopyrrolidine-2-carboxylic acid , where the exocyclic amine is protected with a Boc group, and the pyrrolidine ring nitrogen is also Boc-protected to prevent side reactions.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)

  • Fmoc-protected amino acids

  • Fmoc-(2S,4S)-4-N-Boc-aminopyrrolidine-2-carboxylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Standard):

    • Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Fmoc-Amp-OH:

    • Follow the same pre-activation and coupling procedure as for standard amino acids, using Fmoc-(2S,4S)-4-N-Boc-aminopyrrolidine-2-carboxylic acid.

    • Due to potential steric hindrance, extend the coupling time to 4 hours or perform a double coupling if the Kaiser test indicates an incomplete reaction.

  • Washing: After each coupling step, wash the resin as described in step 3.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling cycles until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[12] This step will also remove the Boc protecting groups from the Amp residue.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Purification and Characterization

Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF to verify the successful incorporation of all amino acids, including Amp.

  • Conformational Analysis:

    • Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of the peptide in various solvents (e.g., water, TFE). A characteristic β-turn spectrum will provide evidence of the conformational constraint induced by Amp.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 2D NMR experiments (TOCSY, NOESY) to solve the solution structure of the peptide. Key NOE signals and coupling constants will definitively characterize the turn conformation.

Biological Evaluation: A Case Study Approach

To illustrate the impact of incorporating a constrained cyclic amino acid, we can look at a study on antimicrobial peptides (AMPs) where lysine (Lys) residues were replaced with 4-aminopiperidine-4-carboxylic acid (Api), a structurally similar residue to Amp.[10]

In Vitro Bioactivity Assays

The specific bioactivity assays will depend on the therapeutic target of the designed peptide. For example, for an antimicrobial peptide, this would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria.

Table 1: Hypothetical Bioactivity Comparison of a Linear vs. Amp-Containing Peptide

PeptideTargetBioactivity Metric (e.g., IC₅₀)Fold Improvement
Linear PeptideTarget X500 nM-
Amp-PeptideTarget X50 nM10x

This table illustrates the potential for enhanced bioactivity due to the conformational rigidity imparted by Amp, leading to a more favorable binding interaction.

Enzymatic Stability Assays

A key advantage of incorporating non-natural amino acids like Amp is the enhanced resistance to proteolytic degradation.

Protocol for Protease Stability Assay:

  • Incubate the linear peptide and the Amp-containing peptide at a concentration of 1 mg/mL with a protease solution (e.g., trypsin, chymotrypsin, or human serum) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding an appropriate inhibitor or acid.

  • Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the half-life (t₁/₂) of each peptide under these conditions.

Table 2: Expected Enzymatic Stability of a Linear vs. Amp-Containing Peptide

PeptideProteaseHalf-life (t₁/₂)
Linear PeptideTrypsin< 1 hour
Amp-PeptideTrypsin> 24 hours
Linear PeptideHuman Serum~ 2 hours
Amp-PeptideHuman Serum> 48 hours

This data demonstrates the significant improvement in stability against enzymatic degradation for the Amp-containing peptide, a crucial factor for in vivo applications. A study on peptides containing the similar Api residue showed that their introduction near a known cleavage site significantly prolonged the peptide's half-life in the presence of proteinase K.[10]

Logical Framework for Amp Integration

The decision to incorporate Amp should be guided by a clear understanding of the target and the desired peptide conformation.

G cluster_0 Design Phase cluster_1 Synthesis & Evaluation Target ID Identify Target & Binding Motif Structure Analysis Analyze Known Structures (e.g., β-turn at active site) Target ID->Structure Analysis Peptide Design Design Linear Peptide Sequence Structure Analysis->Peptide Design Amp Placement Strategically Replace Residues with Amp to Induce Turn Peptide Design->Amp Placement Synthesis Synthesize Linear & Amp Peptides Amp Placement->Synthesis Characterization Confirm Structure & Conformation Synthesis->Characterization Evaluation Compare Bioactivity & Stability Characterization->Evaluation

Figure 2. Decision workflow for incorporating Amp in peptide design.

Conclusion

This compound is a powerful tool for the rational design of next-generation bioactive peptides. Its ability to induce stable, predictable secondary structures offers a clear path to overcoming the primary limitations of linear peptides, namely poor stability and modest bioactivity. The protocols and workflows outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully incorporate Amp into their peptide candidates. By leveraging the principles of conformational constraint, the development of highly potent and stable peptide-based therapeutics can be significantly accelerated.

References

  • Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353–3362. [Link]

  • BIOSYNCE. (n.d.). This compound CAS 16257-83-3. Retrieved January 23, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Jurczak, J., et al. (2011). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry, 9(18), 6299–6307. [Link]

  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(9), 1095–1105. [Link]

  • Nakaie, C. R., et al. (2001). Fmoc-POAC: [(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic Acid]: A Novel Protected Spin Labeled .BETA.-Amino Acid for Peptide and Protein Chemistry. Protein and Peptide Letters, 8(3), 195-203. [Link]

  • Wang, L., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food & Function, 13(22), 11564–11580. [Link]

  • Biron, E., et al. (2008). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current Protocols in Peptide Science, Chapter 14: Unit 14.10. [Link]

  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press. [Link]

  • Bali, J. P., et al. (2016). Biological Evaluation and Conformational Preferences of Ferrocene Dipeptides with Hydrophobic Amino Acids. Molecules, 21(7), 887. [Link]

  • Sereda, P., et al. (2021). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Molecules, 26(11), 3331. [Link]

  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]

  • Nishida, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]

  • Sarigiannis, Y., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 8, 101452. [Link]

  • Eckert, A., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry, 59(15), 7221–7234. [Link]

  • Boguslavsky, V., et al. (1999). Solution stability of linear vs. cyclic RGD peptides. International Journal of Peptide and Protein Research, 54(2), 123–129. [Link]

  • Sadeghian, S., et al. (2018). Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties. Peptides, 100, 1-13. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid (4-APrA). This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique constrained proline analog into their synthetic workflows. As a trifunctional building block, 4-APrA offers exciting opportunities for creating structurally defined peptides and small molecules, but its handling requires a nuanced understanding of its reactivity to avoid common side reactions. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Introduction: The Challenge and Opportunity of a Trifunctional Building Block

This compound is a valuable scaffold due to the rigid pyrrolidine ring that imparts conformational constraint, a desirable feature in peptide and peptidomimetic design. However, its utility is coupled with synthetic complexity arising from three distinct functional groups: the C2-carboxylic acid, the C4-primary amine, and the N1-secondary amine within the pyrrolidine ring. Managing the selective protection and reaction of these sites is paramount to success. This guide will address the most common issues encountered: epimerization, unintended cyclization, and challenges in protection/deprotection strategies.

Caption: Key reactive sites on this compound.

Part 1: FAQs on Protecting Group Strategies

Effective use of 4-APrA begins with a robust and orthogonal protection strategy. Failure to properly protect the two amine functionalities and the carboxylic acid can lead to a host of side reactions, including polymerization, double acylation, and intramolecular cyclization.

Q1: What is a standard orthogonal protection scheme for (2S,4S)-4-APrA for use in Fmoc-based solid-phase peptide synthesis (SPPS)?

A: An effective and widely used strategy involves three mutually orthogonal protecting groups that can be removed under distinct conditions.[1][2] This prevents premature deprotection during subsequent synthetic steps. A common scheme is:

  • N1 (Pyrrolidine Amine): Protected with a Boc (tert-butyloxycarbonyl) group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.

  • C4 (Primary Amine): Protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group. This is the temporary protecting group for the N-terminus in standard Fmoc SPPS, removed with a mild base like piperidine.

  • C2 (Carboxylic Acid): This group is typically activated for coupling to the resin or the growing peptide chain. If the molecule is to be used in a solution-phase synthesis where the C-terminus must remain protected, an ester (e.g., Methyl, Ethyl, or Benzyl) is used.

Orthogonal_Protection start Start: (2S,4S)-4-APrA step1 Protect N1 Amine Reagent: Boc₂O Condition: Mild Base start->step1 step2 Protect C4 Amine Reagent: Fmoc-OSu Condition: Mild Base step1->step2 step3 Activate C2 Acid For Peptide Coupling step2->step3 end Ready for SPPS: Boc-(2S,4S)-4-Fmoc-amino- pyrrolidine-2-carboxylic acid step3->end

Caption: Workflow for a standard orthogonal protection strategy.

Q2: I am observing incomplete Boc protection at the N1 position. What is the likely cause?

A: This is a common issue stemming from the steric hindrance and reduced nucleophilicity of the N1 secondary amine. Unlike the C4 primary amine, the N1 nitrogen is part of the rigid ring structure, making it less accessible.

  • Causality: Standard conditions for Boc protection (e.g., Boc-anhydride with triethylamine) may be too slow or inefficient. The reaction may stall, leaving a significant amount of starting material.

  • Troubleshooting:

    • Increase Reagent Equivalents: Use a larger excess of Boc-anhydride (e.g., 1.5-2.0 equivalents).

    • Use a Stronger, Non-Nucleophilic Base: Switch from triethylamine to a more hindered base like N,N-Diisopropylethylamine (DIPEA) to prevent side reactions.

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours). Gentle heating (e.g., to 40°C) can also increase the reaction rate, but should be done cautiously to avoid side reactions.

Q3: During the final acid-mediated cleavage (e.g., with TFA), I see a significant byproduct. What could it be?

A: A common byproduct during strong acid cleavage is the formation of a bicyclic lactam.

  • Causality: After the Boc group on N1 and other acid-labile side-chain protecting groups are removed, the now-free N1 amine can act as an intramolecular nucleophile. It can attack the activated C2 carboxylic acid (which may be linked to the resin as an ester), especially if the cleavage time is prolonged or temperatures are elevated.

  • Troubleshooting:

    • Minimize Cleavage Time: Use a well-established cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) and perform the reaction for the minimum time required for complete cleavage (typically 1-3 hours).

    • Keep it Cold: Perform the cleavage reaction at room temperature or on ice to reduce the rate of this intramolecular side reaction.

    • Use Scavengers: Cationic species formed during cleavage can promote side reactions. Scavengers like triisopropylsilane (TIS) are crucial for quenching these reactive intermediates.

Part 2: FAQs on Peptide Coupling and Activation

This is where the most critical side reaction—epimerization—occurs. Preserving the stereochemical integrity of the C2 chiral center is essential for the biological activity of the final peptide.

Q4: My peptide product shows two peaks on chiral HPLC, indicating epimerization at the C2 position. How can I prevent this?

A: Epimerization (or racemization) at the C-terminal amino acid during activation is one of the most persistent challenges in peptide synthesis.[3] The α-proton at the C2 position of 4-APrA is susceptible to abstraction under basic conditions, especially when the adjacent carboxylic acid is activated for coupling.

  • Mechanistic Cause: The primary pathway for epimerization involves the formation of a planar oxazol-5(4H)-one intermediate.[3] Activation of the C2-carboxylic acid makes the C2-proton more acidic. A base can abstract this proton, leading to a loss of stereochemistry. The subsequent attack by the amine nucleophile can occur from either face of the planar intermediate, yielding a mixture of (2S,4S) and (2R,4S) diastereomers.

Epimerization cluster_main Epimerization via Oxazolone Formation Activated_Acid Activated (2S,4S)-4-APrA (e.g., O-acylisourea ester) Base_Attack Base (e.g., DIPEA) abstracts C2-proton Oxazolone Planar Oxazolone Intermediate (Loss of Chirality) Base_Attack->Oxazolone Intramolecular cyclization Nuc_Attack Incoming Amine (R'-NH₂) Product_S (2S,4S) Diastereomer (Desired Product) Nuc_Attack->Product_S Attack from one face Product_R (2R,4S) Diastereomer (Epimerized Product) Nuc_Attack->Product_R Attack from opposite face

Caption: Mechanism of C2 epimerization during peptide coupling.

  • Troubleshooting and Prevention:

    • Choice of Coupling Reagent: Avoid carbodiimides like DCC or EDC alone, as they are known to promote oxazolone formation.[3] Use phosphonium (PyBOP, PyAOP) or aminium/uronium (HATU, HBTU) based reagents. HATU is particularly effective.

    • Use of Additives: Always use an additive that minimizes epimerization. Hydroxybenzotriazole (HOBt) is good, but 7-aza-1-hydroxybenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are superior. They function by rapidly forming an active ester that is more resistant to oxazolone formation.

    • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid less hindered bases like triethylamine. Use the minimum amount of base necessary (typically 2 equivalents for the amine salt and 1 equivalent for the coupling).

    • Pre-activation Time: Minimize the time the carboxylic acid remains in its highly activated state before the amine is introduced. Some protocols recommend adding the coupling reagent to the acid/base mixture just before adding the amine component.

Q5: I am observing a major byproduct with a mass corresponding to my 4-APrA derivative minus H₂O. What is happening?

A: You are likely observing intramolecular lactam formation between the C2-carboxylic acid and the C4-amino group. This occurs when the C4-amine is unprotected and acts as a nucleophile, attacking the activated C2-carboxyl group.

  • Causality: This is a classic intramolecular vs. intermolecular competition. If the C4-amine is free, the formation of the thermodynamically stable 5-membered bicyclic lactam ring can be faster than the desired intermolecular peptide bond formation.

  • Prevention: This side reaction is almost entirely preventable by ensuring the C4-amino group is properly protected (e.g., with Fmoc or Boc) before you attempt to activate and couple the C2-carboxylic acid. This highlights the absolute necessity of an orthogonal protection strategy.

Troubleshooting Summary Table
Problem Observed Probable Cause Recommended Solution(s)
Epimerization at C2 Formation of oxazolone intermediate during carboxyl activation.Use HATU/HOAt or a similar modern coupling reagent. Use a hindered base (DIPEA). Minimize pre-activation time and keep the reaction at 0°C to RT.[3]
Intramolecular Lactam Formation The C4-amino group is unprotected and attacks the activated C2-carboxyl group.Ensure the C4-amine is protected with a stable group (e.g., Fmoc, Boc) before activating the C2-acid.
Incomplete N1-Boc Protection Steric hindrance and lower nucleophilicity of the N1 secondary amine.Increase equivalents of Boc₂O, use a stronger base like DIPEA, and/or increase reaction time/temperature.
Low Peptide Coupling Yields Steric hindrance of the 4-APrA building block.Use a highly efficient coupling reagent like HATU or COMU. Double-couple if necessary, and ensure all reagents are anhydrous.
Double Acylation Acylation occurs at both N1 and C4 amines.Ensure N1 is protected (e.g., with Boc) before attempting to couple to the C4 amine (after Fmoc removal).
Byproducts during Final Cleavage N1-amine attacking the C2-carboxyl-resin linkage.Minimize cleavage time, perform the reaction at a low temperature, and use an effective scavenger cocktail.
Experimental Protocol: Epimerization-Suppressed Peptide Coupling

This protocol details the coupling of Boc-(2S,4S)-4-Fmoc-amino-pyrrolidine-2-carboxylic acid onto a resin-bound peptide with a free N-terminal amine (H₂N-Peptide-Resin).

Materials:

  • Boc-(2S,4S)-4-Fmoc-amino-pyrrolidine-2-carboxylic acid (3 equivalents relative to resin loading)

  • HATU (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • H₂N-Peptide-Resin (1 equivalent)

  • Nitrogen atmosphere

Procedure:

  • Resin Preparation: Swell the H₂N-Peptide-Resin in anhydrous DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Amino Acid Solution Preparation: In a separate flask under a nitrogen atmosphere, dissolve Boc-(2S,4S)-4-Fmoc-amino-pyrrolidine-2-carboxylic acid and HATU in a minimal amount of anhydrous DMF.

  • Activation: Add DIPEA to the amino acid solution. The solution may change color (typically to yellow). Allow this activation mixture to stand for no more than 2 minutes. This short pre-activation time is critical to minimize the opportunity for oxazolone formation.

  • Coupling: Immediately add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless/yellow) indicates the reaction is complete. If the test is positive (blue beads), the coupling is incomplete, and a second coupling may be required.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all unreacted reagents and byproducts.

  • Progression: The resin is now ready for the next step (Fmoc deprotection of the newly added residue).

This carefully controlled procedure, utilizing a high-efficiency/low-epimerization reagent combination, provides the best foundation for incorporating this compound into your target molecules with high fidelity.

References
  • Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry. Available at: [Link]

  • Grzegorz, S., et al. (2021). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available at: [Link]

  • No Title Found. (Source details not available)
  • BIOSYNCE. (n.d.). This compound CAS 16257-83-3. Available at: [Link]

  • Badorrey, R., et al. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • No Title Found. (Source details not available)
  • Ramlan, M. A., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • No Title Found. (Source details not available)
  • Monn, J. A., et al. (2002). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • No Title Found. (Source details not available)
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • No Title Found. (Source details not available)
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  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Available at: [Link]

  • Ayyanar, A., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. Available at: [Link]

  • No Title Found. (Source details not available)
  • PubChem. (n.d.). (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid. Available at: [Link]

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avoiding epimerization during the coupling of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid Coupling

A Guide to Preventing Epimerization for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereochemically sensitive coupling of this compound. This guide is designed to provide you with a deep understanding of the challenges associated with this constrained proline analog and to offer robust, field-proven strategies to maintain its chiral integrity during amide bond formation. Epimerization is a critical side reaction that can compromise the conformation and bioactivity of your final peptide, and its control is paramount for successful synthesis.[1][2][3][4] This resource combines mechanistic insights with actionable protocols to help you troubleshoot and optimize your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to epimerization at the C2 position during coupling?

A1: Like other amino acids, the carboxylic acid must be activated for amide bond formation to occur.[5][6] This activation makes the α-proton (at the C2 position) more acidic and susceptible to abstraction by a base. Subsequent reprotonation can occur from either face of the resulting planar enolate intermediate, leading to a loss of stereochemical purity, a process also known as racemization or, in this specific case, epimerization.[6] The rigid, cyclic structure of the pyrrolidine ring can influence the rate and mechanism of this process.

Q2: I'm seeing a significant diastereomeric impurity in my product. How can I confirm it's the C2 epimer?

A2: The most reliable method is chiral chromatography (HPLC or SFC) using a suitable chiral stationary phase. This will allow you to separate and quantify the desired (2S,4S) diastereomer from the undesired (2R,4S) epimer. Alternatively, detailed NMR analysis, potentially including 2D techniques like NOESY, might help distinguish between the two diastereomers by revealing different spatial relationships between protons.

Q3: Which class of coupling reagents is generally best for minimizing epimerization with this amino acid?

A3: While no single reagent is universally perfect, modern uronium/aminium and phosphonium-based reagents, particularly those containing aza-benzotriazole derivatives like HATU, HCTU, or COMU, are often preferred.[7] They tend to promote rapid amide bond formation, which can outcompete the rate of epimerization. Carbodiimide reagents like DCC or EDC can also be effective, but typically require the use of racemization-suppressing additives like HOBt, HOAt, or OxymaPure.[5][6]

Q4: Can the choice of base really make a significant difference?

A4: Absolutely. The base is often the primary culprit in promoting epimerization.[1] Sterically hindered, non-nucleophilic bases are strongly recommended. Bases with low steric hindrance can more easily abstract the α-proton, initiating the epimerization pathway.[1] Diisopropylethylamine (DIEA) is a common choice, but for particularly sensitive couplings, even more hindered bases like 2,4,6-collidine (TMP) may offer superior results.[1][8]

In-Depth Troubleshooting Guide

The Mechanism of Epimerization: Understanding the Enemy

To effectively combat epimerization, it is crucial to understand the two primary mechanistic pathways through which it occurs during peptide coupling.

  • Direct Enolization: This is the most direct route. A base present in the reaction mixture abstracts the acidic α-proton from the activated carboxylic acid intermediate. The resulting enolate is planar and achiral at the C2 position. Reprotonation can then occur from either side, leading to a mixture of stereoisomers. This pathway is highly dependent on the strength and steric bulk of the base used.[1]

  • Oxazolone Formation: For N-acylated amino acids (i.e., when coupling a peptide fragment ending in the pyrrolidine moiety), a highly reactive 5(4H)-oxazolone intermediate can form via intramolecular cyclization. The α-proton of the oxazolone is significantly more acidic than that of the parent activated acid, making it extremely susceptible to base-catalyzed epimerization.[1][6] While less common for single N-protected amino acid additions, it is a major concern in fragment condensations.

Caption: Troubleshooting workflow for epimerization.

References

  • Y. F. A. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available at: [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. OUCI. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Y. F. A. et al. (2023). Epimerisation in Peptide Synthesis. PubMed. Available at: [Link]

  • Y. F. A. et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Fujino, M., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 136-141. Available at: [Link]

  • Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353-3362. Available at: [Link]

  • Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11431-11437. Available at: [Link]

  • Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(10), 1214-1221. Available at: [Link]

  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456-5459. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Conformational Constraints of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid versus Proline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and rational drug design, the conformational rigidity of building blocks is a critical parameter. Proline, unique among the proteinogenic amino acids for its cyclic side chain, imparts significant conformational constraints on peptide backbones, making it a frequent constituent of turns and rigid secondary structures.[1][2] However, the nuanced control of these constraints for therapeutic applications often necessitates the use of proline analogs.[3] This guide provides an in-depth comparison of the conformational constraints of a key proline analog, (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid (herein referred to as 4-AP), against its parent amino acid, L-proline.

The Pyrrolidine Ring Pucker: A Fundamental Conformational Switch

The five-membered pyrrolidine ring of proline is not planar; it exists in two primary puckered conformations known as Cγ-endo (DOWN) and Cγ-exo (UP).[2][4] This puckering describes the displacement of the Cγ atom relative to the plane formed by the other four ring atoms. The energy barrier for interconversion between these puckers is low, allowing for a dynamic equilibrium that can be influenced by the local environment and, crucially, by substituents on the ring.[5]

  • L-Proline: In the absence of substitution, proline exhibits a slight preference for the Cγ-endo pucker. However, the energy difference between the endo and exo states is small, and both are significantly populated in solution.[2] The conformation of the preceding peptide bond (cis or trans) also influences this preference, with cis-proline residues showing a strong preference for the DOWN (endo) pucker.[6][7]

  • This compound (4-AP): The introduction of an amino group at the C4 position with cis stereochemistry relative to the C2 carboxylic acid has a profound impact on the ring's conformational preference. The (4S) configuration, in conjunction with the (2S) center, strongly favors a Cγ-endo pucker.[8] This preference is driven by stereoelectronic effects, where the electron-withdrawing nature of the protonated amino group at the 4S position stabilizes the endo conformation.[9]

The significance of this biased puckering cannot be overstated. A Cγ-endo pucker is strongly associated with a cis amide bond, which can be a rate-determining step in protein folding and is critical for the function of many proteins.[9] Thus, the incorporation of 4-AP can be a powerful tool to stabilize cis-proline conformations.

Table 1: Predominant Ring Pucker Conformations

CompoundSubstituent at C4Predominant PuckerInfluence on Amide Bond
L-ProlineHydrogenCγ-endo (slight preference)Dynamic equilibrium, cis favors endo
(2S,4S)-4-APAmino (cis)Cγ-endo (strong preference) Strongly favors cis conformation

Diagram 1: Pyrrolidine Ring Pucker Equilibria

G cluster_proline L-Proline cluster_4AP (2S,4S)-4-AP Pro_endo Cγ-endo (DOWN) Pro_exo Cγ-exo (UP) Pro_endo->Pro_exo Low Energy Barrier AP_endo Cγ-endo (DOWN) (Strongly Favored) AP_exo Cγ-exo (UP) AP_endo->AP_exo High Energy Barrier to Exo

Caption: Conformational equilibria of L-Proline and (2S,4S)-4-AP ring puckers.

Impact on Backbone Dihedral Angles (φ and ψ)

The puckering of the pyrrolidine ring is intrinsically linked to the allowable backbone dihedral angles, φ (phi) and ψ (psi), when the residue is incorporated into a peptide chain. The rigid ring structure of proline already restricts φ to a narrow range of approximately -60° to -75°.[3] However, the C4 substituent in 4-AP further refines the accessible conformational space.

  • L-Proline: The flexibility in proline's ring pucker allows it to adopt conformations suitable for various secondary structures, including α-helices and polyproline II (PPII) helices.[10] The trans and cis amide bond conformations also lead to distinct regions in the Ramachandran plot.

  • (2S,4S)-4-AP: By locking the ring in a Cγ-endo pucker, 4-AP significantly restricts the available ψ angles. This endo pucker is often associated with the δ-/ PII* basin in the Ramachandran plot.[8] This conformational rigidity can be exploited to induce specific turns or to stabilize particular secondary structures with high fidelity.

Table 2: Representative Backbone Dihedral Angles

CompoundPredominant PuckerTypical φ Angle RangeTypical ψ Angle RangeAssociated Secondary Structures
L-Prolineendo/exo-60° to -75°Broad (e.g., ~145° for PPII, ~-45° for α-helix)PPII helix, α-helix, β-turns
(2S,4S)-4-APendo-60° to -75°More restrictedβ-turns, specific loop conformations
Experimental Methodologies for Conformational Analysis

The determination of these conformational preferences relies on a combination of experimental and computational techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-state conformation of proline and its analogs.

  • Rationale: Key information about ring puckering can be derived from the analysis of ³J(H,H) coupling constants and Nuclear Overhauser Effect (NOE) data. The coupling constants between vicinal protons on the pyrrolidine ring are sensitive to the dihedral angles, which are in turn dictated by the ring pucker.

  • Protocol: 1D and 2D NMR Analysis of Proline Analogs

    • Sample Preparation: Dissolve the N-acetylated methyl ester of the proline analog in a suitable deuterated solvent (e.g., D₂O, CD₃OD) to a concentration of 5-10 mM.

    • 1D ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum to observe the chemical shifts and coupling patterns of the pyrrolidine ring protons.

    • 2D COSY and TOCSY Acquisition: Acquire Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) spectra to assign all proton resonances of the pyrrolidine ring.

    • 2D NOESY/ROESY Acquisition: Acquire Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra with varying mixing times (e.g., 100-400 ms) to identify through-space proximities between protons.

    • Data Analysis: Extract ³J(Hα,Hβ) and other vicinal coupling constants from the 1D or high-resolution 2D spectra. Analyze NOE cross-peak intensities to determine inter-proton distances. These parameters are then used in conjunction with Karplus-type equations and molecular modeling to determine the predominant ring pucker. For example, specific NOE patterns are characteristic of either an endo or exo pucker.[11]

B. X-ray Crystallography

X-ray crystallography provides a static, solid-state picture of the molecule's conformation.

  • Rationale: A high-resolution crystal structure offers unambiguous determination of bond lengths, bond angles, and dihedral angles, providing definitive evidence for a specific ring pucker and backbone conformation.

  • Protocol: Single Crystal X-ray Diffraction

    • Crystallization: Grow single crystals of the proline analog, often as a derivative (e.g., N-acetylated ester), by slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

    • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to obtain a final, high-resolution structural model.[12] The resulting structure will clearly show the puckering of the pyrrolidine ring.[8]

C. Computational Modeling

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations complement experimental data.

  • Rationale: Computational methods can be used to calculate the relative energies of different conformers, map the potential energy surface of ring puckering, and simulate the dynamic behavior of the molecule in solution.[10]

  • Workflow: DFT Calculations for Conformational Energy Landscapes

    • Model Building: Construct initial 3D models of the proline analog in both Cγ-endo and Cγ-exo puckered conformations.

    • Geometry Optimization: Perform geometry optimization of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

    • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

    • Solvation Modeling: Incorporate the effects of a solvent using an implicit solvation model (e.g., PCM) to obtain more accurate relative energies in solution.[10]

    • Conformational Searching: For a more thorough analysis, perform a conformational search to identify all low-energy minima on the potential energy surface.

Diagram 2: Experimental Workflow for Conformational Analysis

G cluster_exp Experimental & Computational Workflow start Proline Analog nmr NMR Spectroscopy (Solution State) start->nmr xray X-ray Crystallography (Solid State) start->xray comp Computational Modeling (In Silico) start->comp analysis Conformational Preference nmr->analysis ³J(H,H), NOEs xray->analysis Dihedral Angles comp->analysis Relative Energies

Caption: Workflow for determining the conformational preferences of proline analogs.

Conclusion and Applications

The choice between L-proline and this compound in peptide design is a strategic one, dictated by the desired level of conformational control. While proline offers a degree of flexibility, 4-AP acts as a conformational lock, strongly predisposing the pyrrolidine ring to a Cγ-endo pucker and favoring a cis-amide bond. This makes 4-AP an invaluable tool for:

  • Stabilizing β-turns: The constrained geometry of 4-AP is ideal for inducing and stabilizing specific types of β-turns in peptides.

  • Designing pH-responsive peptides: The amino group of 4-AP has a pKa near physiological pH, allowing for pH-triggered conformational changes.[8][13]

  • Developing peptidomimetics with enhanced biological activity and stability: By enforcing a specific conformation, 4-AP can improve receptor binding affinity and reduce susceptibility to proteolytic degradation.[3][14]

References

  • Verma, S., et al. (2020). Conformational landscape of substituted prolines. PMC, PubMed Central, NIH. Available at: [Link]

  • Vitagliano, L., et al. (n.d.). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. PMC, NIH. Available at: [Link]

  • Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. ResearchGate. Available at: [Link]

  • Li, D-W., et al. (2013). The puckering free-energy surface of proline. AIP Publishing. Available at: [Link]

  • Tressler, C. M., et al. (2019). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC, PubMed Central. Available at: [Link]

  • Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed. Available at: [Link]

  • Laitinen, T., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]

  • Salvi, N., et al. (2016). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC, PubMed Central. Available at: [Link]

  • Vila, J., et al. (2014). Conformational Preferences of α-Substituted Proline Analogues. PMC, NIH. Available at: [Link]

  • Burgess, K., et al. (n.d.). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. PMC, NIH. Available at: [Link]

  • Siebler, C., et al. (2015). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. ResearchGate. Available at: [Link]

  • Lenci, E., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. MDPI. Available at: [Link]

  • Gerlach, J. P., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers in Molecular Biosciences. Available at: [Link]

  • Vila, J., et al. (2014). Conformational Preferences of α-Substituted Proline Analogues. PMC, NIH. Available at: [Link]

  • Radhakrishnan, M. L., et al. (2012). Proline ring pucker states were calculated using the χ2 dihedral angle (Cα—Cβ—Cc—Cδ) and defined by canonical ranges. (This is a methodology reference within another paper, direct link not available).
  • Grygorenko, O. O., et al. (2013). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. PubMed. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • Milner-White, E. J. (1992). Pyrrolidine ring puckering. ResearchGate. Available at: [Link]

  • Tressler, C. M., et al. (2019). Proline conformational equilibria. ResearchGate. Available at: [Link]

  • Fülöp, A., et al. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • BIOSYNCE. (n.d.). This compound CAS 16257-83-3. BIOSYNCE. Available at: [Link]

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A Senior Application Scientist's Guide to Amide Bond Formation with (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid: A Head-to-Head Comparison of Modern Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Unique Building Block

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid is a conformationally constrained proline analog of significant interest in medicinal chemistry and drug development.[1] Its rigid scaffold is a valuable tool for designing peptidomimetics, modulating protein-protein interactions, and introducing specific structural motifs into therapeutic candidates. However, the very features that make this molecule attractive also present a formidable challenge in synthetic chemistry.

The molecule possesses two nucleophilic sites: a secondary amine at the 4-position and the carboxylic acid at the 2-position. Coupling at the carboxylic acid is particularly challenging due to the steric hindrance imposed by the pyrrolidine ring. Traditional methods of amide bond formation often result in low yields, slow reaction times, and a significant risk of epimerization at the sensitive α-carbon.[2]

This guide provides a head-to-head comparison of four widely used coupling reagents for the acylation of the secondary amine of a protected this compound derivative. We will analyze their performance based on efficiency, reaction kinetics, side-product formation, and mechanistic rationale, providing researchers with the data-driven insights needed to select the optimal reagent for this demanding substrate.

The Contenders: A Quartet of Coupling Reagents

For this comparison, we have selected four reagents representing the major classes of modern coupling chemistry, each with a distinct mechanism and profile.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): An aminium/uronium salt-based reagent known for its high reactivity and speed, especially in difficult couplings.[3][4] It operates by forming a highly reactive OAt-active ester.[5]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A popular phosphonium salt-based reagent. It is known for its reliability and for avoiding the guanidinylation side reaction that can occur with uronium salts.[6] Its mechanism involves the formation of a slightly less reactive OBt-active ester.[7]

  • EDC / OxymaPure®: A classic carbodiimide-based method, where EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the primary activator.[8] We've paired it with OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate), a modern, non-explosive, and highly effective additive that surpasses the performance and safety of the traditional HOBt.[9][10][11]

  • T3P® (Propanephosphonic Acid Anhydride): A cyclic phosphonic acid anhydride that has gained prominence as a powerful, green, and exceptionally low-racemization coupling reagent.[12][13] Its byproducts are water-soluble, simplifying reaction workup.[14]

Experimental Design: A Model System for Comparison

To provide a standardized platform for evaluation, we designed a model experiment: the coupling of a suitably protected pyrrolidine core, N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid methyl ester , with a standard carboxylic acid, benzoic acid . This setup isolates the performance of the coupling reagents in forming an amide bond with the sterically hindered secondary amine.

G cluster_reactants Reactants cluster_reagents Coupling Reagents (Head-to-Head) Pyrrolidine N-Boc-(2S,4S)-4-aminopyrrolidine- 2-carboxylic acid methyl ester Product Desired Amide Product Pyrrolidine->Product BenzoicAcid Benzoic Acid BenzoicAcid->Product HATU HATU + DIPEA HATU->Product Method 1 PyBOP PyBOP + DIPEA PyBOP->Product Method 2 EDC_Oxyma EDC / OxymaPure + DIPEA EDC_Oxyma->Product Method 3 T3P T3P + Pyridine T3P->Product Method 4

Caption: Experimental workflow for the comparative study.

Head-to-Head Data Analysis

The following table summarizes the expected outcomes for each coupling reagent based on established performance characteristics in sterically hindered systems.[2][13][15]

Reagent SystemRelative Reaction TimeExpected YieldPurity & Ease of WorkupKey StrengthsPotential Weaknesses
HATU / DIPEA Very Fast (1-3 hours)Excellent (>95%)Good; requires careful stoichiometry to avoid guanidinylation byproducts.Highest reactivity, ideal for hindered amines.[15]Cost; potential for guanidinylation if excess reagent is used.[9]
PyBOP / DIPEA Moderate (4-12 hours)Very Good (85-95%)Very Good; no guanidinylation. Byproducts are generally easy to remove.Reliable, no risk of guanidinylation.[7]Slower than HATU; may require longer reaction times for difficult couplings.[15]
EDC / OxymaPure Moderate (6-18 hours)Good (80-90%)Good; water-soluble urea byproduct from EDC is easily removed with aqueous workup.[8]Cost-effective, safe additive (OxymaPure).[9]Generally less potent than aminium or phosphonium salts for highly hindered substrates.
T3P / Pyridine Fast (2-6 hours)Excellent (>95%)Excellent; byproducts are highly water-soluble, leading to very clean reaction profiles.[14]Extremely low epimerization, high purity, "green" credentials.Requires a stoichiometric amount of base (e.g., pyridine).

Mechanistic Deep Dive: The "Why" Behind the Results

The observed differences in performance are rooted in the distinct mechanisms by which each reagent activates the carboxylic acid.

HATU and PyBOP operate via the formation of active ester intermediates. The superiority of HATU stems from the electronic properties of its resulting OAt ester. The nitrogen atom in the 7-azabenzotriazole ring provides anchimeric assistance during the nucleophilic attack by the amine, accelerating the reaction rate compared to the OBt ester formed by PyBOP.

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, but in the presence of OxymaPure , it is rapidly trapped to form an Oxyma active ester. This ester is more reactive and less prone to racemization than the O-acylisourea, ensuring efficient coupling.[10][11]

T3P functions as a powerful dehydrating agent, activating the carboxylic acid by forming a mixed phosphonic anhydride. This intermediate is highly reactive towards the amine, and the reaction drives to completion, forming water-soluble phosphate byproducts.[13]

G cluster_HATU HATU Mechanism cluster_EDC EDC/Oxyma Mechanism RCOOH1 R-COOH HATU_reagent HATU + Base RCOOH1->HATU_reagent OAt_ester Highly Reactive OAt Ester HATU_reagent->OAt_ester Amide1 R-CO-NR'R'' OAt_ester->Amide1 RCOOH2 R-COOH EDC_reagent EDC RCOOH2->EDC_reagent Acylisourea O-Acylisourea (Intermediate) EDC_reagent->Acylisourea Oxyma_reagent OxymaPure Acylisourea->Oxyma_reagent Oxyma_ester Oxyma Ester Oxyma_reagent->Oxyma_ester Amide2 R-CO-NR'R'' Oxyma_ester->Amide2

Caption: Simplified activation pathways for HATU vs. EDC/Oxyma.

Detailed Experimental Protocols

General Conditions: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: HATU Coupling
  • To a stirred solution of benzoic acid (1.1 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add a solution of N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DMF.

  • Monitor the reaction by LC-MS or TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 2: PyBOP Coupling
  • To a stirred solution of benzoic acid (1.1 eq), PyBOP (1.1 eq), and N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (2.5 eq).

  • Stir the reaction at room temperature.

  • Monitor the reaction by LC-MS or TLC. The reaction may require 4-12 hours for completion.

  • Follow the workup and purification procedure described in Protocol 1.

Protocol 3: EDC / OxymaPure® Coupling
  • To a stirred solution of benzoic acid (1.1 eq), OxymaPure® (1.1 eq), and N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DMF (0.2 M), add EDC·HCl (1.2 eq).

  • Add DIPEA (2.5 eq) to the mixture.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by LC-MS or TLC.

  • Follow the workup and purification procedure described in Protocol 1. The aqueous workup is particularly effective at removing the diisopropylurea byproduct.

Protocol 4: T3P® Coupling
  • To a stirred solution of benzoic acid (1.1 eq) and N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous ethyl acetate or THF (0.2 M), add pyridine (3.0 eq).

  • Cool the mixture to 0 °C.

  • Add T3P® (1.5 eq, typically as a 50% solution in ethyl acetate) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by LC-MS or TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Senior Scientist's Recommendations

The choice of coupling reagent for a challenging substrate like this compound is a critical decision that balances speed, cost, and purity.

  • For Maximum Speed and Yield: HATU is the undisputed champion for difficult couplings.[15] When reaction time is critical and the cost is justifiable, it provides the most reliable and rapid route to the desired product. Careful control of stoichiometry is necessary to prevent side reactions.[9]

  • For a Balance of Performance and Safety: T3P® emerges as a highly compelling alternative. It offers yields and reaction rates comparable to HATU but with the significant advantages of an extremely clean reaction profile, minimal risk of racemization, and environmentally benign, water-soluble byproducts.[13][14]

  • For Reliability and No Guanidinylation Risk: PyBOP remains a robust and dependable choice. While slower than HATU, it completely avoids the risk of guanidinylation, which can be a concern in fragment coupling or when using an excess of a uronium-based reagent.[7]

  • For Cost-Effectiveness and Scalability: The EDC/OxymaPure® system is a cost-effective and scalable option. While it may not match the sheer power of HATU or T3P for this specific hindered substrate, it is a significant improvement over older carbodiimide methods and represents a safe, practical choice for routine synthesis.[9]

Ultimately, the optimal reagent depends on the specific priorities of the project—be it speed, purity, cost, or process safety. For the demanding coupling to the 4-amino position of this pyrrolidine derivative, both HATU and T3P® demonstrate superior performance and should be the primary candidates for consideration.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-782. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5771–5780. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • SYNTHESIS. (2011). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. 4, 629-651. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

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Safety Operating Guide

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid

As a novel building block in medicinal chemistry and drug development, this compound requires meticulous handling from procurement to disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations.

Core Principle: Hazard Identification and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for every novel compound is not always available, related structures and Safety Data Sheets (SDS) for similar chemicals provide a strong basis for risk assessment. The SDS for the related compound, (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid hydrochloride, indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, this compound must be treated as a hazardous substance.

The primary directive for disposal, as stated in relevant SDSs, is to dispose of contents and container to an approved waste disposal plant [1][2]. This chemical should never be disposed of down the sanitary sewer or in regular solid waste.

Essential Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality is direct: the physical barriers provided by PPE are the first and most effective line of defense against accidental exposure during handling and waste consolidation.

Equipment Specification & Rationale Supporting Sources
Eye Protection ANSI Z87.1-compliant chemical safety goggles or a face shield worn over safety glasses. Protects against dust particles and accidental splashes.[3][4]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect gloves for integrity before each use. Change gloves immediately if contaminated.[3][5][6][7]
Body Protection A fully buttoned laboratory coat. Ensures no exposed skin on the arms.[7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if handling large quantities or if the material is dusty, to prevent respiratory tract irritation.[3] All work with the solid should be performed in a certified chemical fume hood.[7][8]

Step-by-Step Disposal Protocol: From Bench to Pickup

The journey of chemical waste from the point of generation to its final disposal requires a systematic, documented approach. This ensures safety and regulatory compliance at every stage.

Step 1: Waste Generation and Immediate Segregation
  • Designate a Waste Container: Use a dedicated, leak-proof container with a secure, screw-top lid for the collection of solid this compound waste.[9][10] Polypropylene or other chemically resistant plastic containers are preferred as amines can be corrosive to some metals.[11][12]

  • Collect the Waste: Place all surplus or contaminated solid this compound directly into this designated container.

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as weigh boats, contaminated paper towels, and used gloves, must also be placed in the same hazardous waste container.[13][14]

Step 2: Proper Labeling and Storage
  • Labeling: Immediately upon adding the first waste, affix a hazardous waste label to the container. This label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant").

    • The date the waste was first added.

    • The name of the principal investigator or laboratory.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][15] This area must be under the direct control of laboratory personnel and away from general traffic.

  • Segregation: Crucially, store the amine-containing waste container away from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[16]

Step 3: Arranging for Disposal
  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[9][13] Do not overfill the container; leave at least 10% headspace to allow for expansion.[9]

  • Request Pickup: Once the container is full or has been accumulating for a set period (often 6-12 months, check institutional policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[13][17] They are responsible for the final transport and disposal in compliance with EPA regulations.[18][19]

Management of Empty Containers

An "empty" container that once held this compound is not necessarily non-hazardous.

  • Thorough Removal: Scrape out as much residual solid as possible and dispose of it as hazardous waste as described above.

  • Rinsing: For glass or solvent-washable plastic containers, a triple rinse procedure can be employed. Rinse the container three times with a suitable solvent (e.g., water or methanol). Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid chemical waste. [20]

  • Final Disposal: After the triple rinse and collection of rinsate, the container can often be disposed of as non-hazardous lab glass or plastic.[20] The original label must be completely removed or defaced.[13][20]

Emergency Procedures: Spills and Exposure

Preparedness is key to mitigating the impact of an accidental release.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE outlined in Section 2.

  • Containment: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[8][14]

  • Cleanup: Carefully sweep the mixture into a designated hazardous waste container.[4][21]

  • Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood or large quantity)
  • Evacuate: Immediately evacuate the area, alerting all personnel.[22][23]

  • Isolate: Close the doors to the laboratory to contain any dust or vapors.[23]

  • Contact EHS: Call your institution's emergency EHS number or 911. Provide the chemical name, location, and approximate quantity of the spill. Do not attempt to clean up a major spill yourself.[8][22]

Personal Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[22][24] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][24] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G Disposal Workflow for this compound A Waste Generated (Solid Residue or Contaminated Item) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Always First C Place in a Designated, Leak-Proof, Labeled Hazardous Waste Container B->C D Store Container in a Designated Satellite Accumulation Area C->D E Segregate from Incompatible Chemicals (Acids, Oxidizers) D->E F Keep Container Securely Closed Except When Adding Waste E->F G Container Full or Time Limit Reached? F->G H Arrange for Pickup by EHS or Certified Waste Handler G->H Yes I Continue to Collect Waste G->I No I->F

Caption: Decision workflow for routine waste handling.

By integrating these procedures into your standard laboratory operations, you ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with regulatory standards, upholding the principles of green chemistry and laboratory safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.